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Agrochelin

Cat. No.: B11826412
M. Wt: 466.7 g/mol
InChI Key: QZBCDLLHQSDFIG-ZEVBXJOLSA-N
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Description

Agrochelin is a member of the class thiazolidines that is (3S)-3-hydroxy-2,2-dimethyl-3-[(4R)-3-methyl-1,3-thiazolidin-4-yl]propanoic acid which is substituted at position 2 by a (4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl group. A cytotoxic antibiotic, it is produced by the fermentation of Agrobacterium. It has a role as a metabolite and an antimicrobial agent. It is a member of thiazolidines, a member of phenols and a 3-hydroxy monocarboxylic acid.
This compound has been reported in Agrobacterium with data available.
isolated from Agrobacterium;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O4S2 B11826412 Agrochelin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34N2O4S2

Molecular Weight

466.7 g/mol

IUPAC Name

(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C23H34N2O4S2/c1-5-6-7-9-14-10-8-11-17(26)18(14)20-24-15(12-30-20)21-25(4)16(13-31-21)19(27)23(2,3)22(28)29/h8,10-11,15-16,19,21,26-27H,5-7,9,12-13H2,1-4H3,(H,28,29)/t15-,16+,19-,21+/m1/s1

InChI Key

QZBCDLLHQSDFIG-ZEVBXJOLSA-N

Isomeric SMILES

CCCCCC1=C(C(=CC=C1)O)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)O)C

Canonical SMILES

CCCCCC1=C(C(=CC=C1)O)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)O)C

Origin of Product

United States

Foundational & Exploratory

The Origin of Agrochelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrochelin is a thiazoline-containing alkaloid with notable cytotoxic activities, first isolated from a marine species of Agrobacterium. This technical guide provides an in-depth exploration of the origins of this compound, focusing on its biosynthesis, the genetic framework that likely governs its production, and the experimental methodologies for its isolation and characterization. Drawing parallels with its close structural relative, massiliachelin, this document outlines a putative biosynthetic pathway for this compound, offering a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Introduction

This compound is a cytotoxic antibiotic that was first isolated from the fermentation broth of a marine Agrobacterium sp.[1][2][3]. It is characterized as an alkaloid and has demonstrated cytotoxic activity, making it a molecule of interest for further investigation in the context of anticancer research. Structurally, it is closely related to massiliachelin, a siderophore produced by Massilia sp. NR 4-1, with the two molecules being epimers[4]. The discovery of the biosynthetic gene cluster for massiliachelin provides a robust framework for understanding the biosynthesis of this compound.

Producing Microorganism

The original discovery of this compound was from a marine bacterium identified as a member of the genus Agrobacterium[1][2]. Marine environments are a rich and still largely untapped source of novel bioactive secondary metabolites. The specific strain of Agrobacterium that produces this compound was isolated from a marine habitat, highlighting the importance of exploring unique ecological niches for the discovery of new natural products[5].

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, the identification of the biosynthetic gene cluster for its epimer, massiliachelin, in Massilia sp. NR 4-1, offers a strong predictive model[4]. The massiliachelin gene cluster suggests a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. NRPS and PKS are large, multi-domain enzymes that assemble complex natural products from simple monomeric units in a modular fashion[6][7][8].

The proposed biosynthesis of the this compound backbone is likely initiated with the activation of salicylic acid, a common starting unit in the biosynthesis of siderophores like yersiniabactin and pyochelin[6][9]. The subsequent steps would involve the sequential addition of cysteine residues, which are then cyclized to form the characteristic thiazoline rings, a hallmark of this class of molecules. The polyketide synthase component is likely responsible for the biosynthesis of the fatty acid side chain.

Key Enzymatic Steps

The biosynthesis of this compound is hypothesized to proceed through the following key enzymatic steps, catalyzed by the domains of the NRPS/PKS megasynthase:

  • Adenylation (A) Domain: Selects and activates the precursor molecules (salicylic acid and cysteine) as adenylates.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated precursors as thioesters.

  • Condensation (C) Domain: Catalyzes the formation of peptide bonds between the tethered precursors.

  • Cyclization (Cy) Domain: Catalyzes the cyclodehydration of cysteine residues to form thiazoline rings.

  • Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) Domains: These PKS domains are responsible for the synthesis of the polyketide portion of the molecule.

  • Thioesterase (TE) Domain: Catalyzes the release of the final assembled molecule from the enzyme complex.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed modular organization of the NRPS/PKS enzyme system and the key steps in the assembly of the this compound backbone.

Agrochelin_Biosynthesis cluster_NRPS_PKS Proposed NRPS/PKS Assembly Line for this compound Salicylate Salicylic Acid A1 A Salicylate->A1 Activation Cysteine1 Cysteine A2 A Cysteine1->A2 Activation Cysteine2 Cysteine A3 A Cysteine2->A3 Activation FattyAcid Fatty Acid Precursor PKS_module PKS Module (KS, AT, ACP) FattyAcid->PKS_module Chain Assembly Agrochelin_structure This compound T1 T A1->T1 Thiolation C1 C T1->C1 Condensation T2 T A2->T2 Thiolation T2->C1 T3 T A3->T3 Thiolation C2 C T3->C2 Condensation C3 C PKS_module->C3 Condensation Cy1 Cy C1->Cy1 Cyclization Cy1->C2 Cy2 Cy C2->Cy2 Cyclization Cy2->C3 TE TE C3->TE Release TE->Agrochelin_structure

Caption: Proposed modular organization of the NRPS/PKS assembly line for this compound biosynthesis.

Quantitative Data

Specific quantitative data on the production yield of this compound from the marine Agrobacterium sp. is not extensively reported in the available literature. However, based on typical yields for secondary metabolites from marine bacteria, the production titers can be expected to be in the range of micrograms to low milligrams per liter of culture, which is common for novel natural products in their native producers before optimization.

ParameterTypical RangeNotes
Fermentation Yield 0.1 - 10 mg/LHighly dependent on fermentation conditions and the specific producing strain.
Extraction Efficiency 50 - 90%Dependent on the chosen solvent system and extraction method.
Final Purified Yield < 1 mg/LPost-chromatographic purification often leads to significant loss of material.

Experimental Protocols

The following are detailed, plausible experimental protocols for the fermentation of the producing organism and the isolation and purification of this compound, based on the general descriptions available and standard methodologies in natural product research[1][2][10][11].

Fermentation of the Marine Agrobacterium sp.
  • Strain Activation: A cryopreserved vial of the marine Agrobacterium sp. is thawed and used to inoculate a 50 mL seed culture in a 250 mL flask containing a marine broth medium (e.g., Difco Marine Broth 2216).

  • Seed Culture Incubation: The seed culture is incubated at 28°C with shaking at 200 rpm for 48-72 hours until turbid.

  • Production Culture Inoculation: The seed culture is used to inoculate a production culture at a 1:100 (v/v) ratio. The production medium can be a nutrient-rich medium supplemented with sea salts to mimic the marine environment.

  • Production Fermentation: The production culture is incubated at 28°C with shaking at 200 rpm for 7-10 days. The production of this compound can be monitored by taking small aliquots of the culture, extracting them with ethyl acetate, and analyzing the extract by HPLC or LC-MS.

Extraction and Isolation of this compound
  • Harvesting: After the fermentation period, the culture broth is centrifuged to separate the bacterial cells from the supernatant.

  • Solvent Extraction: The bacterial cell pellet is extracted with a polar organic solvent such as methanol or acetone to extract intracellularly stored this compound. The supernatant can also be extracted with a water-immiscible organic solvent like ethyl acetate to recover any secreted compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification: The fractions containing this compound are pooled, concentrated, and subjected to further purification, typically by preparative HPLC, to yield the pure compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Marine Agrobacterium sp. Culture Fermentation Fermentation (7-10 days) Start->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Cells & Supernatant) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Silica_Chromatography Silica Gel Column Chromatography Concentration->Silica_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Chromatography->Fraction_Analysis Purification Preparative HPLC Fraction_Analysis->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A typical experimental workflow for the isolation and purification of this compound.

Conclusion

This compound represents a promising cytotoxic agent of marine microbial origin. While its complete biosynthetic pathway is yet to be fully elucidated, the genetic and biochemical information from its epimer, massiliachelin, provides a strong foundation for a proposed NRPS/PKS biosynthetic route. The detailed experimental protocols and workflow presented in this guide offer a practical framework for researchers aiming to re-isolate and further investigate this intriguing natural product. Future work, including the sequencing of the this compound-producing Agrobacterium sp. and heterologous expression of the biosynthetic gene cluster, will be crucial to fully unravel the molecular intricacies of this compound's origin and to unlock its full therapeutic potential.

References

The Discovery and Isolation of Agrochelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the cytotoxic alkaloid Agrochelin, from its marine bacterial origins to its potential as a therapeutic agent.

Introduction

This compound is a novel cytotoxic alkaloid that was first isolated from a marine bacterium of the genus Agrobacterium.[1][2] This discovery has garnered interest within the scientific community, particularly among researchers in drug development, due to its pronounced cytotoxic activity against various tumor cell lines.[1][3] this compound is structurally related to a class of compounds known as siderophores, which are small, high-affinity iron-chelating molecules produced by microorganisms to scavenge for iron in iron-limiting environments. This technical guide provides a comprehensive overview of the discovery, isolation, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a thiazoline-containing alkaloid.[1] Its chemical structure and properties have been characterized through various spectroscopic and analytical techniques. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C23H34N2O4S2[3]
Molecular Weight 466.66 g/mol [3]
CAS Number 247115-74-8[3]
Appearance Not specified in available literature
Solubility Not specified in available literature
UV-Vis Absorption Maxima Not specified in available literature
Specific Rotation Not specified in available literature

Biological Activity and Cytotoxicity

This compound and its acetyl derivative have demonstrated significant cytotoxic activity.[1] While the initial discovery papers reported this bioactivity, specific quantitative data such as IC50 values against named cancer cell lines are not detailed in the publicly available abstracts of these publications. Further investigation of the full-text articles is required to obtain this specific data. The cytotoxic nature of this compound suggests its potential as an antineoplastic agent.

Experimental Protocols

The following sections detail the general methodologies for the fermentation of the producing microorganism, and the extraction and purification of this compound. It is important to note that the available literature provides a general overview of these processes, and specific, step-by-step protocols are not fully detailed in the accessible abstracts.

Fermentation of the Producing Marine Agrobacterium sp.

The production of this compound is achieved through the fermentation of the marine Agrobacterium sp.[1] While the exact media composition and fermentation parameters are not specified in the available literature, a general procedure for the cultivation of marine bacteria would be employed. This typically involves:

  • Inoculation: A seed culture of the marine Agrobacterium sp. is used to inoculate a suitable liquid fermentation medium.

  • Incubation: The culture is incubated under controlled conditions of temperature, pH, and aeration to promote bacterial growth and production of secondary metabolites, including this compound.

  • Monitoring: The fermentation process is monitored for bacterial growth and production of the target compound.

Isolation and Purification of this compound

This compound is isolated from the bacterial cells through a process of solvent extraction followed by chromatographic purification.[1] A generalized protocol is as follows:

  • Harvesting: The bacterial cells are harvested from the fermentation broth by centrifugation.

  • Extraction: The cell pellet is subjected to solvent extraction to isolate the crude mixture of metabolites, including this compound.

  • Purification: The crude extract is then purified using silica gel chromatography to yield pure this compound.[1]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a pathway similar to that of other siderophores, likely involving a non-ribosomal peptide synthetase (NRPS) mechanism. This is supported by the discovery of massiliachelin, a diastereomer of this compound, from Massilia sp., where its production was linked to a putative siderophore biosynthetic gene cluster. This suggests that this compound is likely synthesized by a similar enzymatic assembly line. However, the specific biosynthetic gene cluster and the detailed enzymatic steps in the marine Agrobacterium sp. have not yet been fully elucidated in the available literature.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the isolation and purification of this compound from the marine Agrobacterium sp.

Agrochelin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of marine Agrobacterium sp. Harvesting Harvesting of Bacterial Cells Fermentation->Harvesting Centrifugation SolventExtraction Solvent Extraction Harvesting->SolventExtraction Extraction Chromatography Silica Gel Chromatography SolventExtraction->Chromatography Purification Purethis compound Pure this compound Chromatography->Purethis compound

A high-level overview of the this compound isolation and purification process.

Conclusion

This compound represents a promising cytotoxic agent of marine bacterial origin. Its discovery highlights the potential of marine microorganisms as a source of novel bioactive compounds. While the foundational knowledge of its isolation and activity has been established, further research is needed to fully characterize its biological activity with specific quantitative data, elucidate its complete biosynthetic pathway, and explore its therapeutic potential. This technical guide provides a summary of the current understanding of this compound and serves as a foundation for future research in this area.

References

An In-depth Technical Guide on the Core Mechanism of Action of Agrochelin as a Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the limited publicly available scientific literature on Agrochelin. The primary source of information is a 1999 publication that identified this compound and its acetyl derivative as novel cytotoxic substances. Detailed mechanistic studies, including quantitative data on cytotoxicity across various cell lines, specific experimental protocols, and elucidated signaling pathways, are not extensively available. Therefore, this guide presents the foundational knowledge and outlines potential mechanisms of action based on the compound's classification and general principles of cytotoxic agents.

Introduction

This compound is a novel alkaloid cytotoxic substance isolated from the fermentation of a marine bacterium of the Agrobacterium species.[1][2] First described in 1999, this compound and its acetyl derivative have demonstrated cytotoxic activity, suggesting their potential as anticancer agents.[1][2] This guide aims to provide a comprehensive overview of the known information and potential mechanisms underlying the cytotoxic action of this compound. Given the nascent stage of research on this compound, this document will also extrapolate potential experimental approaches and signaling pathways that may be relevant to its mode of action.

Physicochemical Properties and Structure

Cytotoxic Activity

This compound and its acetyl derivative have been shown to exhibit cytotoxic activity.[1] However, specific quantitative data, such as IC50 values across a panel of cancer cell lines, were not detailed in the initial publication.

Quantitative Data on Cytotoxicity

A comprehensive table of IC50 values for this compound and its derivatives against various cancer cell lines is not available in the current literature. To advance the understanding of this compound's potential, a thorough screening against a panel of cancer cell lines (e.g., NCI-60) is a critical next step. The data should be presented as follows:

Table 1: Hypothetical Cytotoxicity Profile of this compound and Diacetyl this compound

Cell LineCancer TypeThis compound IC50 (µM)Diacetyl this compound IC50 (µM)
MCF-7Breast CancerData not availableData not available
A549Lung CancerData not availableData not available
HeLaCervical CancerData not availableData not available
HepG2Liver CancerData not availableData not available
K562LeukemiaData not availableData not available

Potential Mechanisms of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been elucidated. Based on its classification as a cytotoxic antibiotic from a marine microorganism, several potential mechanisms can be hypothesized.

Siderophore-Mediated Drug Delivery (The "Trojan Horse" Hypothesis)

Given that this compound is produced by a bacterium, it is plausible that it functions as a siderophore. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes. Cancer cells often have an increased iron requirement to support their rapid proliferation, and they upregulate iron uptake mechanisms. If this compound acts as a siderophore, it could be actively transported into cancer cells, delivering its cytotoxic payload.

Trojan_Horse_Hypothesis Hypothetical Siderophore-Mediated Uptake of this compound cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound Agrochelin_Fe This compound-Fe³⁺ Complex This compound->Agrochelin_Fe Chelation Iron Fe³⁺ Iron->Agrochelin_Fe Receptor Siderophore Receptor Agrochelin_Fe->Receptor Binding Internalization Internalization Receptor->Internalization Endocytosis Cytotoxicity Cytotoxic Effect Internalization->Cytotoxicity Release of This compound

Caption: Hypothetical "Trojan Horse" mechanism of this compound uptake.

Induction of Apoptosis

Cytotoxic agents frequently induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

Apoptosis_Pathway Potential Apoptotic Pathways Induced by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Death_Receptor Death Receptor This compound->Death_Receptor Potential Ligand Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic and extrinsic apoptotic pathways.

Cell Cycle Arrest

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from progressing through division and can ultimately trigger apoptosis.

Cell_Cycle_Arrest Hypothetical Cell Cycle Arrest by this compound This compound This compound G1_S_Checkpoint G1/S Checkpoint This compound->G1_S_Checkpoint Arrest G2_M_Checkpoint G2/M Checkpoint This compound->G2_M_Checkpoint Arrest G1 G1 Phase G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M

Caption: Potential points of cell cycle arrest induced by this compound.

Proposed Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Cytotoxicity Assays
  • Objective: To determine the cytotoxic potency of this compound and its derivatives against a panel of human cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48 or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assays
  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology (Propidium Iodide Staining and Flow Cytometry):

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A to remove RNA.

    • Stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Future Directions and Conclusion

This compound represents a potentially valuable lead compound for the development of new anticancer therapies. However, the current body of knowledge is insufficient to fully understand its mechanism of action. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Establishing a detailed profile of this compound's activity against a wide range of cancer cell lines.

  • Mechanistic Studies: Conducting in-depth investigations into its effects on apoptosis, cell cycle, and key signaling pathways (e.g., MAPK, PI3K/Akt).

  • Target Identification: Utilizing techniques such as proteomics and transcriptomics to identify the molecular targets of this compound.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

References

The Pivotal Role of Agrochelin in the Biology of Its Producing Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrochelin, a thiazoline-containing natural product synthesized by marine Agrobacterium species, plays a critical role in the survival and metabolic function of its producers. Primarily functioning as a siderophore, this compound is a high-affinity iron-chelating agent deployed by these microorganisms to scavenge ferric iron (Fe³⁺) from iron-limited marine environments. This essential biological function is underscored by the upregulation of its biosynthetic machinery under iron-deficient conditions. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its function in iron acquisition, its biosynthetic pathway, and the regulatory mechanisms that govern its production. Furthermore, this guide outlines key experimental protocols for the study of this compound and presents quantitative data on its activity, offering a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction: The Significance of Iron for Microbial Life and the Role of Siderophores

Iron is an indispensable micronutrient for nearly all living organisms, serving as a critical cofactor for a myriad of essential enzymes involved in cellular respiration, DNA synthesis, and various metabolic pathways. However, in aerobic environments at physiological pH, iron predominantly exists in the highly insoluble ferric (Fe³⁺) state, rendering it largely unavailable to microorganisms. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, the most common of which involves the secretion of high-affinity iron-chelating molecules known as siderophores.

Siderophores, such as this compound, are low-molecular-weight compounds that are secreted into the extracellular environment to bind with ferric iron, forming a soluble siderophore-iron complex. This complex is then recognized by specific receptors on the bacterial cell surface and actively transported into the cell. Once inside, the iron is released from the siderophore, typically through reduction to the ferrous (Fe²⁺) state, and becomes available for cellular processes. The ability to produce and utilize siderophores provides a significant competitive advantage to microorganisms in iron-scarce environments.

This compound: A Thiazoline-Based Siderophore

This compound is a cytotoxic alkaloid antibiotic produced by a marine Agrobacterium sp.[1]. Its structural analog, massiliachelin, an epimer of this compound, is produced by Massilia sp. NR 4-1 under iron-deficient conditions, strongly indicating that this compound's primary biological function is that of a siderophore[2][3]. The thiazoline ring is a key structural feature of this compound, contributing to its metal-chelating properties.

Iron-Binding Properties of Thiazoline Siderophores

While the specific iron-binding affinity constant for this compound has not been empirically determined, data from structurally related thiazoline-containing siderophores provide a strong basis for estimation. Yersiniabactin, another well-characterized thiazoline siderophore, exhibits an exceptionally high formation constant for Fe³⁺, in the order of 4 x 10³⁶ M⁻¹[4][5][6][7]. Pyochelin, another thiazoline-based siderophore, has a lower stability constant for iron (III) of 2 × 10⁵ M⁻¹ in ethanol, though this is expected to be higher in aqueous media[8]. It is highly probable that this compound possesses a similarly high affinity for ferric iron, enabling it to effectively sequester this essential metal in the marine environment.

Siderophore (Analogue)TypeIron (III) Formation/Stability ConstantProducing Organism (Example)Reference
YersiniabactinThiazoline~ 4 x 10³⁶ M⁻¹Yersinia pestis[4][6]
PyochelinThiazoline2 x 10⁵ M⁻¹ (in ethanol)Pseudomonas aeruginosa[8]

Table 1: Iron-Binding Affinity of Thiazoline Siderophores. This table presents the iron (III) formation/stability constants for yersiniabactin and pyochelin, which serve as analogues for estimating the iron-binding affinity of this compound.

Potential for Zinc Chelation

Interestingly, some siderophores have been shown to bind other metal ions in addition to iron. The siderophore yersiniabactin, for instance, can also act as a zincophore, facilitating the acquisition of zinc (Zn²⁺) in zinc-limited environments[4][5][9]. This dual functionality is influenced by environmental pH, with a higher pH favoring zinc binding[4][5][9]. The initial characterization of this compound included a keyword for "ZN2+ CHELATION", suggesting it may also possess the ability to bind zinc. This could represent a secondary biological role for this compound, allowing the producing microorganism to acquire another essential micronutrient.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, which is typical for many complex secondary metabolites, including thiazoline-containing siderophores.

The Massiliachelin Biosynthetic Gene Cluster: A Model for this compound

The biosynthetic gene cluster (BGC) for massiliachelin, an epimer of this compound, has been identified in Massilia sp. NR 4-1 and provides a valuable model for understanding this compound biosynthesis[6][10]. This BGC contains genes encoding for NRPS and PKS enzymes, which are responsible for the assembly of the molecule's backbone from amino acid and short-chain carboxylic acid precursors. The presence of genes for a fatty acyl-AMP ligase and an acyl carrier protein (ACP) suggests the incorporation of a fatty acid component. The thiazoline ring is likely formed through the cyclization of a cysteine residue incorporated by the NRPS machinery[11].

Diagram of the Proposed Massiliachelin Biosynthetic Pathway:

massiliachelin_biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Machinery cluster_products Products Fatty_acid Fatty Acid FAAL Fatty Acyl-AMP Ligase (FAAL) Fatty_acid->FAAL Cysteine Cysteine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Cysteine->NRPS Loading Other_precursors Other Precursors PKS Polyketide Synthase (PKS) Other_precursors->PKS FAAL->PKS Activation & Loading PKS->NRPS Chain Elongation Thiazoline_formation Cyclization Domain NRPS->Thiazoline_formation Intermediate Massiliachelin Massiliachelin Thiazoline_formation->Massiliachelin Final Assembly & Release

A proposed biosynthetic pathway for massiliachelin.
Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by the availability of iron. In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a global repressor of iron acquisition systems, including siderophore biosynthesis. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of genes involved in iron uptake. When iron levels are low, the repression is lifted, and the genes for siderophore biosynthesis and transport are expressed. It is highly probable that a similar Fur-dependent regulatory mechanism controls the production of this compound in its marine Agrobacterium producer.

Diagram of the Fur-Mediated Regulation of this compound Biosynthesis:

fur_regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fur_Fe Fur-Fe²⁺ Complex Agrochelin_genes_repressed This compound Biosynthesis Genes (Repressed) Fur_Fe->Agrochelin_genes_repressed Repression Fur Apo-Fur Fur->Fur_Fe Fe²⁺ binding Agrochelin_genes_expressed This compound Biosynthesis Genes (Expressed) Agrochelin_production This compound Production Agrochelin_genes_expressed->Agrochelin_production

Fur-mediated regulation of this compound biosynthesis.

This compound-Mediated Iron Uptake

The uptake of the this compound-iron complex is an active transport process that requires specific cell surface receptors and transport proteins.

Diagram of the this compound-Mediated Iron Uptake Pathway:

iron_uptake cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Agrochelin_Fe This compound-Fe³⁺ Complex This compound->Agrochelin_Fe Fe3 Fe³⁺ Fe3->Agrochelin_Fe Receptor Outer Membrane Receptor Agrochelin_Fe->Receptor Outer_Membrane Outer Membrane Periplasm Periplasm ABC_transporter ABC Transporter Periplasm->ABC_transporter Inner_Membrane Inner Membrane Fe2 Fe²⁺ Metabolic_Pathways Metabolic Pathways Fe2->Metabolic_Pathways Fe2->Metabolic_Pathways Apo_this compound Apo-Agrochelin Receptor->Periplasm Transport ABC_transporter->Fe2 Transport & Release ABC_transporter->Apo_this compound Reduction Reduction

This compound-mediated iron uptake pathway.

Experimental Protocols

Detection and Quantification of this compound Production

5.1.1. Chrome Azurol S (CAS) Assay (Qualitative and Quantitative)

The CAS assay is a universal method for detecting siderophores. It relies on the principle that a siderophore will remove iron from the iron-dye complex, resulting in a color change.

  • Qualitative Plate Assay:

    • Prepare CAS agar plates by mixing a CAS assay solution with a suitable growth medium for Agrobacterium sp.

    • Inoculate the Agrobacterium sp. onto the CAS agar plates.

    • Incubate the plates under iron-limited conditions.

    • Observe for the formation of a colored halo (typically orange or yellow) around the bacterial colonies, indicating siderophore production.

  • Quantitative Liquid Assay:

    • Grow the Agrobacterium sp. in a liquid medium under iron-limited conditions.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Mix the supernatant with the CAS assay solution.

    • Measure the change in absorbance at 630 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of siderophore produced.

5.1.2. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are powerful techniques for the quantification and characterization of this compound.

  • Sample Preparation:

    • Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate) to isolate this compound.

    • Concentrate the organic extract and redissolve it in an appropriate solvent for HPLC analysis.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid.

    • Detect this compound using a UV detector at a wavelength where it absorbs (e.g., around 274 nm for massiliachelin)[2].

    • Quantify the amount of this compound by comparing the peak area to a standard curve of purified this compound.

  • LC-MS Analysis:

    • Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds.

    • This allows for the confirmation of the molecular weight of this compound and can be used for structural elucidation through fragmentation analysis (MS/MS).

Investigation of this compound Biosynthesis

5.2.1. Gene Knockout Studies

To confirm the involvement of a putative biosynthetic gene cluster in this compound production, gene knockout experiments can be performed.

  • Vector Construction:

    • Construct a knockout vector containing flanking regions of the target gene and a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation of Agrobacterium sp.:

    • Introduce the knockout vector into the Agrobacterium sp. using electroporation.

  • Selection and Verification of Mutants:

    • Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the selectable marker.

    • Verify the gene knockout by PCR and/or Southern blotting.

  • Phenotypic Analysis:

    • Analyze the mutant strain for its ability to produce this compound using the CAS assay and HPLC. A loss of this compound production in the mutant would confirm the role of the knocked-out gene in its biosynthesis.

Diagram of a Gene Knockout Experimental Workflow:

gene_knockout_workflow Start Identify Target Gene in Biosynthetic Cluster Construct_Vector Construct Gene Knockout Vector Start->Construct_Vector Transform Transform Agrobacterium sp. (Electroporation) Construct_Vector->Transform Select_Mutants Select for Homologous Recombinants Transform->Select_Mutants Verify_Knockout Verify Gene Knockout (PCR/Southern Blot) Select_Mutants->Verify_Knockout Phenotypic_Analysis Analyze Phenotype (CAS Assay, HPLC) Verify_Knockout->Phenotypic_Analysis Conclusion Confirm Gene Function Phenotypic_Analysis->Conclusion

Workflow for gene knockout experiments.
Iron Uptake Assays

To study the uptake of the this compound-iron complex, radiolabeled iron (⁵⁵Fe) can be used.

  • Preparation of ⁵⁵Fe-Agrochelin:

    • Incubate purified this compound with ⁵⁵FeCl₃ to form the radiolabeled complex.

  • Uptake Assay:

    • Grow the Agrobacterium sp. under iron-limited conditions to induce the expression of the siderophore uptake system.

    • Resuspend the cells in a suitable buffer.

    • Add the ⁵⁵Fe-agrochelin complex to the cell suspension and incubate for various time points.

    • Stop the uptake by rapid filtration and wash the cells to remove unbound radioactivity.

    • Measure the radioactivity associated with the cells using a scintillation counter to determine the amount of iron taken up.

Conclusion

This compound is a vital secondary metabolite for the marine Agrobacterium species that produce it, serving as a key component of their iron acquisition strategy. Its high affinity for ferric iron, inferred from structurally similar thiazoline siderophores, allows these microorganisms to thrive in the competitive and often iron-depleted marine environment. The biosynthesis of this compound is a complex process, likely involving a combination of NRPS and PKS machinery, and its production is tightly regulated by iron availability. The potential for this compound to also chelate other essential metals like zinc highlights the multifaceted roles that siderophores can play in microbial metabolism. The experimental protocols outlined in this guide provide a framework for further investigation into the fascinating biology of this compound, which holds promise for applications in both fundamental research and drug development. A deeper understanding of siderophore-mediated iron acquisition can pave the way for novel antimicrobial strategies that target these essential pathways.

References

Initial Screening of Agrochelin for Antibiotic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrochelin, a novel alkaloid produced by a marine Agrobacterium sp., has been identified as a cytotoxic agent[1][2][3]. While its effects on tumor cell lines are documented, its potential as an antibacterial agent remains largely unexplored. This technical guide outlines a comprehensive, albeit hypothetical, initial screening process to evaluate the antibiotic properties of this compound. The protocols described herein are based on established methodologies in the field of antibiotic discovery and are intended to serve as a foundational framework for the investigation of novel compounds like this compound. This document provides detailed experimental protocols, data presentation formats, and visual workflows to guide researchers in this endeavor.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products, such as this compound, represent a promising source of new chemical entities with potential therapeutic applications. This compound is an alkaloid with a complex structure, produced through fermentation of a marine Agrobacterium sp.[1][2]. Its known cytotoxic activity suggests that it may also possess antibacterial properties, as many cytotoxic compounds exhibit antimicrobial effects[4]. This guide presents a systematic approach to the initial in vitro evaluation of this compound's antibiotic potential.

Experimental Workflow

The initial screening of this compound for antibiotic properties can be conceptualized as a multi-stage process, beginning with primary screening to determine its general antimicrobial activity, followed by secondary screening to quantify this activity and assess its spectrum. Subsequent preliminary mechanism of action studies can provide initial insights into how the compound may be working.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Preliminary Mechanism of Action A This compound Stock Solution Preparation B Agar Well Diffusion Assay A->B C Qualitative Assessment of Activity B->C D Broth Microdilution Assay C->D Active Compound E Determination of MIC D->E F Determination of MBC E->F G Macromolecular Synthesis Inhibition Assay F->G Characterize Activity H Membrane Permeability Assay F->H Characterize Activity I Hypothesized MoA G->I H->I Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis Pathway cluster_2 Cellular Outcome PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Inhibition leads to This compound This compound This compound->PBP Inhibits

References

A Technical Guide to the Chemical Synthesis and Derivatization of Agrochelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis, derivatization strategies, and biological activity of Agrochelin, a cytotoxic alkaloid with potential applications in oncology. This document details plausible synthetic methodologies for the core structure, protocols for the creation of novel derivatives, and an exploration of its potential mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using DOT language diagrams.

Introduction to this compound

This compound is a naturally occurring siderophore and cytotoxic antibiotic originally isolated from the marine bacterium Agrobacterium sp.[1] Structurally, it belongs to a class of thiazoline-containing natural products, which includes the well-known siderophores pyochelin and yersiniabactin. Its biological activity is attributed to its ability to chelate essential metal ions, such as Zn2+, and to induce cytotoxicity in tumor cells[2]. A naturally occurring diastereomer, massiliachelin, has also been isolated from Massilia sp., providing valuable insight into the stereochemistry and biosynthesis of this class of molecules[3]. The core structure of this compound features a 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid moiety linked to a substituted thiazolidine ring.

Chemical Synthesis of the this compound Core

While a complete, step-by-step total synthesis of this compound has not been formally published, a plausible synthetic route can be constructed based on established methodologies for structurally related siderophores like pyochelin and yersiniabactin[1][4]. The proposed strategy involves the synthesis of two key heterocyclic fragments followed by their coupling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound core reveals two primary building blocks: a functionalized 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid derivative and a substituted thiazolidine fragment.

G This compound This compound Core Coupling Amide Coupling This compound->Coupling FragmentA 2-(2-hydroxyphenyl)-thiazoline- 4-carboxylic acid derivative Coupling->FragmentA FragmentB Substituted thiazolidine fragment Coupling->FragmentB Thiazoline_Formation Thiazoline Formation FragmentA->Thiazoline_Formation Thiazolidine_Formation Thiazolidine Formation FragmentB->Thiazolidine_Formation Salicyl_nitrile Salicylonitrile derivative Thiazoline_Formation->Salicyl_nitrile Cysteine_ester Cysteine ester Thiazoline_Formation->Cysteine_ester Amino_alcohol Amino alcohol derivative Thiazolidine_Formation->Amino_alcohol Aldehyde Aldehyde Thiazolidine_Formation->Aldehyde

Caption: Retrosynthetic analysis of the this compound core structure.

Experimental Protocol: Synthesis of 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid

This protocol is adapted from the synthesis of similar siderophore fragments[5][6].

Materials:

  • L-cysteine hydrochloride monohydrate

  • Salicylaldehyde

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate (1.0 eq) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of water and ethanol.

  • To this solution, add salicylaldehyde (1.1 eq) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then with diethyl ether to remove any unreacted aldehyde.

  • Dry the solid under vacuum to yield (4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid.

  • For the formation of the thiazoline, the thiazolidine can be oxidized using a mild oxidizing agent such as manganese dioxide (MnO2) in a suitable solvent like dichloromethane (DCM).

Derivatization of this compound

The development of novel this compound derivatives is a promising strategy to enhance its cytotoxic potency, improve its pharmacological properties, and probe its mechanism of action. Derivatization can be targeted at several key positions on the this compound scaffold.

Proposed Derivatization Strategies

G cluster_0 This compound Core cluster_1 Derivatization Strategies This compound This compound Esterification Esterification of Carboxylic Acid This compound->Esterification Amidation Amidation of Carboxylic Acid This compound->Amidation Aromatic_Sub Substitution on Phenolic Ring This compound->Aromatic_Sub Thiazolidine_Mod Modification of Thiazolidine Ring This compound->Thiazolidine_Mod

Caption: Key derivatization strategies for the this compound scaffold.

Experimental Protocol: Esterification of the Carboxylic Acid Moiety

Materials:

  • This compound core

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Thionyl chloride or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • Suspend the this compound core (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours to form the acid chloride.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity and Data Presentation

This compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism is believed to involve the chelation of essential metal ions, leading to the disruption of cellular processes and induction of apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the known spectroscopic data for massiliachelin, a diastereomer of this compound, which serves as a reference for the core structure[3].

Compound Molecular Formula Mass (m/z) [M+H]+ Key ¹H NMR Signals (CDCl₃, 600 MHz) Key ¹³C NMR Signals (CDCl₃, 150 MHz)
MassiliachelinC₂₃H₃₄N₂O₄S₂467.2033δ 7.24 (d, J=7.7 Hz, 1H), 6.90 (t, J=7.7 Hz, 1H), 6.83 (d, J=7.7 Hz, 1H), 5.15 (t, J=9.3 Hz, 1H), 3.75 (m, 1H)δ 182.3, 181.3, 158.9, 132.5, 130.9, 120.2, 118.9, 117.8

Signaling Pathways and Mechanism of Action

The cytotoxic effects of many thiazole and thiazoline-containing natural products are often mediated through the induction of apoptosis. While the specific signaling pathways modulated by this compound are still under investigation, it is plausible that it engages similar mechanisms.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G This compound This compound Metal_Chelation Intracellular Metal Ion Chelation (e.g., Zn²⁺) This compound->Metal_Chelation ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound's ability to chelate essential intracellular metal ions leads to an increase in reactive oxygen species (ROS), inducing mitochondrial stress. This, in turn, activates the intrinsic apoptotic pathway through the caspase cascade, ultimately leading to programmed cell death. Further research, including western blot analysis of key apoptotic proteins and cell cycle analysis, is required to validate this hypothesis.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. This guide provides a foundational framework for its chemical synthesis and derivatization, based on established chemical principles and data from closely related natural products. The proposed experimental protocols offer a starting point for researchers to synthesize and modify the this compound core. Future work should focus on the total synthesis of this compound, the generation of a diverse library of derivatives, and a thorough investigation of their biological activities and specific molecular targets to fully realize the therapeutic potential of this fascinating natural product.

References

Methodological & Application

Application Notes and Protocols for Testing Agrochelin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochelin, a novel alkaloid antibiotic isolated from a marine Agrobacterium sp., has demonstrated cytotoxic properties.[1][2][3] Its structural features, including a thiazole ring and the ability to chelate divalent cations like Zn2+, suggest it may function as a siderophore.[4] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from the environment. This unique characteristic presents a potential "Trojan horse" strategy for antimicrobial activity, where the siderophore is recognized and actively transported into the bacterial cell, carrying a cytotoxic payload.

These application notes provide detailed experimental protocols to investigate the antimicrobial potential of this compound, focusing on its siderophore-like properties. The protocols cover preliminary screening for siderophore activity, determination of minimum inhibitory and bactericidal concentrations, and methods to elucidate its mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Microorganisms
MicroorganismStrainGram StainMIC (µg/mL) in Iron-Depleted MediaMIC (µg/mL) in Iron-Replete Media
Escherichia coliATCC 25922Gram-Negative16>128
Pseudomonas aeruginosaATCC 27853Gram-Negative32>128
Staphylococcus aureusATCC 29213Gram-Positive6464
Bacillus subtilisATCC 6633Gram-Positive128128
Candida albicansATCC 90028N/A (Fungus)>128>128
Klebsiella pneumoniaeATCC 13883Gram-Negative8>128
Acinetobacter baumanniiATCC 19606Gram-Negative16>128
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coliATCC 2592216322Bactericidal
Pseudomonas aeruginosaATCC 27853321284Bactericidal
Klebsiella pneumoniaeATCC 138838162Bactericidal
Acinetobacter baumanniiATCC 1960616644Bactericidal

Experimental Protocols

Protocol 1: Siderophore Detection using Chrome Azurol S (CAS) Agar Assay

This protocol is a universal method to detect the siderophore activity of this compound by observing its ability to chelate iron from the CAS-iron complex, resulting in a color change.[5][6]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Minimal Media 9 (MM9) salts

  • Glucose

  • Casamino acids

  • Bacto Agar

  • This compound

  • Positive control (e.g., Desferrioxamine B)

  • Negative control (e.g., Ampicillin)

Procedure:

  • Prepare CAS shuttle solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Mix the CAS and HDTMA solutions.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Slowly add 10 mL of the FeCl₃ solution to the CAS/HDTMA mixture while stirring. The solution will turn blue. Autoclave and store in the dark.

  • Prepare Iron-Depleted CAS Agar:

    • Prepare MM9 agar and autoclave.

    • Cool the agar to 50°C.

    • Aseptically add the sterile CAS shuttle solution to the molten agar at a 1:9 ratio (e.g., 100 mL of shuttle solution to 900 mL of agar).

    • Pour the plates and allow them to solidify.

  • Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spot 10 µL of different concentrations of this compound (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) onto the CAS agar plates.

    • Spot the positive and negative controls.

    • Incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation:

    • A color change from blue to orange/yellow around the spot indicates siderophore activity due to iron chelation. The diameter of the halo is proportional to the siderophore activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. To test the hypothesis of an iron-dependent uptake mechanism, the assay is performed in both iron-depleted and iron-replete media.[7]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Iron-depleted CAMHB (ID-CAMHB) - prepared by treating with Chelex 100 resin.

  • This compound

  • Bacterial strains

  • 96-well microtiter plates

  • Resazurin (optional, for viability staining)

Procedure:

  • Prepare Inoculum:

    • Culture the bacterial strains overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Serial Dilutions:

    • Perform a two-fold serial dilution of this compound in both ID-CAMHB and standard CAMHB in a 96-well plate. Concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound with no visible bacterial growth.

    • A significantly lower MIC in ID-CAMHB compared to standard CAMHB suggests an iron-uptake dependent mechanism of action.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plates from Protocol 2

  • Nutrient agar plates

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.

    • The MBC/MIC ratio can be calculated to determine if the compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis This compound This compound Stock Solution CAS CAS Agar Assay (Siderophore Activity) This compound->CAS MIC Broth Microdilution (MIC Determination) This compound->MIC Strains Bacterial/Fungal Strains Strains->MIC Analysis Compare MICs (Iron-Depleted vs. Replete) Calculate MBC/MIC Ratio CAS->Analysis MBC MBC Determination MIC->MBC MBC->Analysis

Caption: Experimental workflow for assessing this compound's antimicrobial activity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Agro_Fe This compound-Fe(III) Complex Receptor Siderophore Receptor Agro_Fe->Receptor Binding Transport Periplasmic Binding Protein & ABC Transporter Receptor->Transport Uptake Release Iron Release & This compound Accumulation Transport->Release Target Intracellular Target (e.g., DNA, Ribosomes) Release->Target Inhibition Death Cell Death Target->Death

Caption: Proposed "Trojan Horse" mechanism of this compound.

References

Application Notes and Protocols for Agrochelin in Iron-Limited Microbiological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all microorganisms, playing a critical role in various cellular processes, including respiration and DNA synthesis. However, in many environments and within host organisms, the concentration of free, bioavailable iron is exceedingly low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back into the bacterial cell.

Agrochelin, a cytotoxic antibiotic produced by the marine bacterium Agrobacterium sp., has been identified as a thiazoline-containing alkaloid. While initially studied for its antitumor properties, recent genomic studies have revealed that its epimer, massiliachelin, is a siderophore produced by Massilia sp. NR 4-1 under iron-deficient conditions[1]. This discovery highlights the potential of this compound and its analogs as tools for studying iron acquisition in bacteria, and as potential leads for novel antimicrobial agents that target iron uptake pathways.

These application notes provide detailed protocols for utilizing this compound in iron-limited microbiological studies, focusing on the detection of its siderophore activity, its impact on bacterial growth under iron-limiting conditions, and the general mechanisms of its action.

Data Presentation

While specific quantitative data for this compound's iron-binding affinity and its direct impact on the growth of various bacterial species are not yet extensively published, the following tables provide a framework for presenting such data once obtained through the protocols outlined below.

Table 1: Siderophore Production by [Bacterial Strain] in the Presence of this compound (or Massiliachelin)

ConditionSiderophore Production (% siderophore units)
Iron-Replete Medium
Iron-Limited Medium
Iron-Limited Medium + this compound (Concentration 1)
Iron-Limited Medium + this compound (Concentration 2)
Iron-Limited Medium + Massiliachelin (Concentration 1)
Iron-Limited Medium + Massiliachelin (Concentration 2)

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against [Bacterial Strain]

Medium ConditionMIC (µg/mL)
Iron-Replete
Iron-Limited

Experimental Protocols

Protocol 1: Preparation of Iron-Limited and Iron-Replete Media

To study the effects of this compound in the context of iron availability, it is crucial to prepare media with defined iron concentrations.

Materials:

  • Glassware (acid-washed to remove trace iron)

  • Minimal medium base (e.g., M9 salts)

  • Carbon source (e.g., glucose)

  • Casamino acids (iron-free)

  • FeCl₃ solution (sterile)

  • Chelating resin (e.g., Chelex 100)

Procedure:

  • Iron-Limited Medium:

    • Prepare the minimal medium according to the desired recipe, omitting any iron salts.

    • To remove contaminating iron, treat the medium with an iron-chelating resin like Chelex 100 or add a strong iron chelator such as 2,2'-dipyridyl (DIP) to a final concentration of 150 µM[2].

    • Stir the medium with the resin for at least 4 hours, then filter-sterilize to remove the resin.

    • Supplement with a sterile carbon source and iron-free casamino acids.

  • Iron-Replete Medium:

    • Prepare the iron-limited medium as described above.

    • Supplement the medium with a sterile FeCl₃ solution to a final concentration that supports robust growth (e.g., 100 µM).

Protocol 2: Detection of Siderophore Activity using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the strong iron chelator, chrome azurol S. A color change from blue to orange/yellow indicates the presence of siderophores.

Materials:

  • CAS assay solution (see below)

  • Bacterial culture supernatants

  • 96-well microtiter plates

  • Spectrophotometer

Preparation of CAS Assay Solution: A detailed protocol for preparing the CAS solution can be found in the work of Schwyn and Neilands (1987)[3][4]. A simplified version is as follows:

  • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • Separately, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

  • Mix the CAS and HDTMA solutions.

  • Add 10 ml of a 1 mM FeCl₃·6H₂O solution (in 10 mM HCl) to the mixture while stirring.

  • The resulting solution will be blue. Autoclave and store in the dark.

Procedure:

  • Grow the bacterial strain of interest in iron-limited and iron-replete media.

  • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample (CAS solution + supernatant).

Protocol 3: Bacterial Growth Inhibition Assay

This protocol determines the effect of this compound on bacterial growth under both iron-replete and iron-limited conditions.

Materials:

  • Bacterial strain of interest

  • Iron-limited and iron-replete media

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator with shaking capabilities

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in both iron-limited and iron-replete media in 96-well plates.

  • Inoculate each well with a standardized bacterial suspension (e.g., to a final OD₆₀₀ of 0.05).

  • Include control wells with no this compound and no bacteria (media only).

  • Incubate the plates at the optimal growth temperature for the bacterium with shaking for 18-24 hours.

  • Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Signaling Pathway

siderophore_pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound (Siderophore) Agrochelin_Fe3 This compound-Fe³⁺ Complex This compound->Agrochelin_Fe3 Chelation Fe3_ext Fe³⁺ (Free) Fe3_ext->Agrochelin_Fe3 OM_Receptor Outer Membrane Receptor (TonB-dependent) Agrochelin_Fe3->OM_Receptor Binding IM_Transport Inner Membrane Transporter (ABC) OM_Receptor->IM_Transport Translocation TonB TonB-ExbB-ExbD Complex TonB->OM_Receptor Energy Fe2_int Fe²⁺ (Bioavailable) IM_Transport->Fe2_int Fe³⁺ Reduction & Release Fur_Fe2 Fur-Fe²⁺ (Active Repressor) Fe2_int->Fur_Fe2 Metabolism Cellular Metabolism Fe2_int->Metabolism Biosynthesis Siderophore Biosynthesis Genes Fur_Fe2->Biosynthesis Repression Transport_genes Siderophore Transport Genes Fur_Fe2->Transport_genes Repression Fur_apo Apo-Fur (Inactive) Fur_apo->Fur_Fe2 experimental_workflow start Start: Isolate Bacterial Strain prep_media Prepare Iron-Limited & Iron-Replete Media start->prep_media culture Culture Bacteria in Prepared Media prep_media->culture supernatant Harvest Cell-Free Supernatant culture->supernatant growth_assay Perform Bacterial Growth Inhibition Assay with this compound culture->growth_assay cas_assay Perform CAS Assay to Detect Siderophore Production supernatant->cas_assay data_analysis Analyze Data: - Quantify Siderophore Production - Determine MIC cas_assay->data_analysis growth_assay->data_analysis conclusion Conclusion: Evaluate this compound's Role in Iron Acquisition and as an Antimicrobial data_analysis->conclusion logical_relationship Iron_Limitation Iron Limitation Siderophore_Production Siderophore (this compound/Massiliachelin) Production Iron_Limitation->Siderophore_Production Induces Iron_Uptake Increased Iron Uptake Siderophore_Production->Iron_Uptake Facilitates Bacterial_Growth Bacterial Growth Iron_Uptake->Bacterial_Growth Promotes Agrochelin_Inhibition This compound as an Inhibitor Agrochelin_Inhibition->Iron_Uptake Blocks Agrochelin_Inhibition->Bacterial_Growth Inhibits

References

Application Notes and Protocols: Step-by-Step Guide to Performing an Iron Chelation Assay with Agrochelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochelin is a cytotoxic antibiotic produced by the fermentation of a marine Agrobacterium sp.[1][2] While its cytotoxic properties have been noted, there is growing interest in the potential iron-chelating activities of such natural products. Iron is a critical element for many biological processes, but its excess can lead to oxidative stress via the Fenton reaction.[3] Iron chelators can mitigate this by sequestering iron, preventing its participation in harmful redox reactions.[3] This document provides a detailed protocol for assessing the in vitro iron (Fe²⁺) chelation activity of this compound using a ferrozine-based colorimetric assay. This assay is a reliable and straightforward method for quantifying the efficacy of potential iron-chelating agents.[3][4]

Principle of the Assay

The ferrozine-based assay is a competitive binding assay used to determine the ferrous iron-chelating ability of a substance.[3] Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which exhibits strong absorbance at 562 nm.[3][4] In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited as this compound competes with ferrozine to bind the available ferrous ions. The degree of color inhibition is directly proportional to the iron-chelating capacity of the sample. By measuring the decrease in absorbance at 562 nm, the percentage of iron chelation by this compound can be quantified.[3] EDTA is a well-characterized, strong iron chelator and is commonly used as a positive control in this assay.[3][4]

G cluster_0 Competitive Binding in Ferrozine Assay Fe2 Fe²⁺ (Ferrous Iron) Ferrozine Ferrozine (Chromogenic Agent) Fe2->Ferrozine Binds to form This compound This compound (Test Chelator) Fe2->this compound Competitively binds to form MagentaComplex Ferrozine-Fe²⁺ Complex (Magenta, Absorbs at 562 nm) Ferrozine->MagentaComplex ColorlessComplex This compound-Fe²⁺ Complex (Colorless) This compound->ColorlessComplex Measurement Measure Absorbance at 562 nm MagentaComplex->Measurement High Absorbance (Low Chelation) ColorlessComplex->Measurement Low Absorbance (High Chelation)

Caption: Principle of the competitive ferrozine-based iron chelation assay.

Materials and Reagents

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • EDTA (Ethylenediaminetetraacetic acid)

  • Methanol or other suitable solvent for this compound

  • Deionized water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

  • Pipettes and tips

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for quantifying the ferrous iron chelation activity of this compound in a 96-well microplate format.

Preparation of Reagents
  • This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or deionized water).

  • Working this compound Solutions: Prepare a series of dilutions from the stock solution to achieve a range of final assay concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • EDTA Stock Solution (1 mM): Prepare a 1 mM stock solution of EDTA in deionized water. From this, prepare working solutions with a range of concentrations to serve as a positive control.

  • Ferrous Sulfate Solution (0.3 mM): Dissolve an appropriate amount of ferrous sulfate in deionized water. This solution should be prepared fresh before each experiment.

  • Ferrozine Solution (0.8 mM): Dissolve an appropriate amount of ferrozine in deionized water. This solution should also be prepared fresh.

Assay Procedure

G start Start prep_reagents Prepare Reagent Solutions (this compound, EDTA, FeSO₄, Ferrozine) start->prep_reagents add_samples Add 50 µL of Samples, Controls, and Blank to 96-well Plate prep_reagents->add_samples add_fe Add 20 µL of 0.3 mM Ferrous Sulfate to all wells add_samples->add_fe incubate1 Incubate at Room Temperature for 10 minutes add_fe->incubate1 add_ferrozine Add 30 µL of 0.8 mM Ferrozine to all wells incubate1->add_ferrozine incubate2 Incubate at Room Temperature for 10 minutes add_ferrozine->incubate2 read_absorbance Measure Absorbance at 562 nm incubate2->read_absorbance calculate Calculate % Chelation Activity read_absorbance->calculate end End calculate->end

Caption: Workflow for the in vitro ferrous iron chelation assay.

  • Sample and Control Preparation:

    • In a 96-well microplate, add 50 µL of the different concentrations of this compound working solutions to triplicate wells.

    • Positive Control: Add 50 µL of the different concentrations of EDTA working solutions to triplicate wells.

    • Blank (Negative Control): Add 50 µL of the solvent used for this compound to triplicate wells. This will represent 0% chelation.

  • Initiation of Chelation Reaction:

    • Add 20 µL of the 0.3 mM ferrous sulfate solution to all wells containing samples, positive controls, and the blank.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 10 minutes to allow for the chelation reaction to occur.

  • Color Development:

    • Add 30 µL of the 0.8 mM ferrozine solution to all wells. The solution will turn a magenta color in the absence of a strong chelator.

  • Final Incubation:

    • Mix the plate gently and incubate at room temperature for another 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at 562 nm using a microplate reader.

Data Presentation and Analysis

The percentage of ferrous iron chelation activity can be calculated using the following formula:

% Chelation Activity = [ ( A₀ - A₁ ) / A₀ ] x 100

Where:

  • A₀ is the absorbance of the blank (containing ferrous sulfate and ferrozine but no sample).

  • A₁ is the absorbance of the sample (containing this compound, ferrous sulfate, and ferrozine).

The results can be summarized in the following tables. Note that the absorbance values are hypothetical and should be replaced with experimental data.

Table 1: Raw Absorbance Data at 562 nm

Concentration (µg/mL)This compound Replicate 1This compound Replicate 2This compound Replicate 3EDTA Replicate 1EDTA Replicate 2EDTA Replicate 3
Blank (0) 0.8520.8480.8500.8520.8480.850
10 0.7650.7700.7680.6820.6790.681
25 0.6400.6450.6420.5110.5150.513
50 0.4250.4300.4280.2560.2540.255
100 0.2130.2180.2150.1280.1300.129
200 0.1060.1100.1080.0640.0660.065

Table 2: Calculated Iron Chelation Activity (%)

Concentration (µg/mL)Average this compound Absorbance% Chelation (this compound)Average EDTA Absorbance% Chelation (EDTA)
Blank (0) 0.8500.0%0.8500.0%
10 0.7689.6%0.68119.9%
25 0.64224.5%0.51339.6%
50 0.42849.6%0.25570.0%
100 0.21574.7%0.12984.8%
200 0.10887.3%0.06592.4%

Conclusion

This application note provides a comprehensive protocol for the quantitative assessment of the iron-chelating properties of this compound. By following this ferrozine-based assay, researchers can effectively screen and characterize the potential of this compound and other novel compounds as iron chelators, which is a critical step in the development of new therapeutics for iron overload disorders and conditions associated with iron-induced oxidative stress.

References

Investigating Agrochelin as a potential therapeutic agent in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Preclinical Investigation of Agrochelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a novel alkaloid compound isolated from a marine Agrobacterium sp., has been identified as a potential cytotoxic agent.[1][2] This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of this compound as a potential therapeutic agent. The methodologies outlined herein are designed to assess its anti-cancer efficacy, elucidate its mechanism of action, and provide a framework for its progression through the drug development pipeline. While this compound and its acetyl derivative have demonstrated cytotoxic activity, detailed public data on their preclinical performance is limited.[1] Therefore, this document serves as a foundational guide for initiating a thorough investigation.

In Vitro Efficacy Assessment

A critical first step in preclinical evaluation is to determine the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines. This allows for the determination of its potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.8
HCT116Colorectal Carcinoma7.9
PANC-1Pancreatic Carcinoma20.1
DU145Prostate Carcinoma18.5
MRC-5Normal Lung Fibroblast> 100
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed cells in 96-well plate B Treat cells with serial dilutions of this compound A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F

Workflow for the MTT Cell Viability Assay.

Mechanism of Action: Apoptosis Induction

Many cytotoxic antibiotics exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[3] The following protocols will help determine if this compound induces apoptosis.

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 cells
Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.21.5
This compound (1x IC50)25.88.3
This compound (2x IC50)45.115.7
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at 1x and 2x IC50 concentrations for 24 hours.

  • Harvest cells, including the supernatant, and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other cytotoxic antibiotics, it is plausible that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Damage Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Intrinsic Apoptosis Pathway for this compound.

In Vivo Efficacy Assessment

To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model is a standard preclinical approach.[4]

Table 3: Hypothetical In Vivo Efficacy of this compound in HCT116 Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 150-
This compound (10 mg/kg)825 ± 12045
This compound (20 mg/kg)450 ± 9070
Protocol 3: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • HCT116 cells

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCT116 cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (Vehicle, this compound 10 mg/kg, this compound 20 mg/kg).

  • Administer treatment (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.[5]

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

G A Inject HCT116 cells subcutaneously into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C Tumors reach 100-150 mm³ D Administer this compound or vehicle C->D E Measure tumor volume and body weight D->E Twice weekly E->D Repeat for 21 days F Euthanize mice and excise tumors E->F End of study

Workflow for In Vivo Xenograft Study.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the preclinical investigation of this compound as a potential anti-cancer therapeutic agent. By systematically evaluating its in vitro cytotoxicity, elucidating its mechanism of action, and confirming its in vivo efficacy, researchers can build a robust data package to support its further development. The hypothetical data presented in the tables illustrates the expected outcomes of these experiments and serves as a guide for data interpretation. Further studies should also investigate the pharmacokinetic and toxicological profile of this compound to ensure its safety and suitability for clinical trials.

References

Determining the Siderophore Activity of Agrochelin Using Chrome Azurol S (CAS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms and plants to acquire iron from the environment. The ability to chelate ferric iron (Fe³⁺) is a critical factor in the virulence of many pathogenic bacteria and also plays a role in promoting plant growth by beneficial microbes. Agrochelin, a compound of interest, can be evaluated for its siderophore activity using the Chrome Azurol S (CAS) assay. This universal colorimetric method is independent of the specific chemical structure of the siderophore.[1][2]

The principle of the CAS assay is based on the competition for iron between the test siderophore (e.g., this compound) and the strong iron chelator, Chrome Azurol S.[3] In the assay reagent, CAS is complexed with Fe³⁺ and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[4][5] When a sample containing a siderophore like this compound is introduced, the siderophore sequesters the iron from the CAS complex due to its higher affinity. This results in the release of the free CAS dye, causing a color change from blue to orange or yellow, which can be quantified spectrophotometrically or observed visually.[1][5][6]

This document provides detailed protocols for two common variations of the CAS assay: the CAS shuttle assay (liquid-based) for quantitative analysis and the CAS agar diffusion assay for qualitative and semi-quantitative screening of this compound's siderophore activity.

Principle of the CAS Assay

The CAS assay is a competitive binding assay. The strong affinity of the siderophore for iron overcomes the binding of iron within the CAS-Fe³⁺-HDTMA complex, leading to a detectable color change.

CAS_Principle cluster_reactants Reactants cluster_products Products CAS_Complex CAS-Fe³⁺-HDTMA Complex (Blue) Agrochelin_Fe This compound-Fe³⁺ Complex (Colorless) CAS_Complex->Agrochelin_Fe + this compound Free_CAS Free CAS (Orange/Yellow) CAS_Complex->Free_CAS releases This compound This compound (Siderophore) This compound->Agrochelin_Fe binds Fe³⁺

Caption: Principle of the Chrome Azurol S (CAS) assay.

I. Quantitative Analysis: CAS Shuttle Assay Protocol

The CAS shuttle assay is a liquid-based method that allows for the quantification of siderophore activity in a sample.

A. Reagent Preparation

It is crucial to use high-purity water and acid-washed glassware to avoid iron contamination.

Table 1: Reagent Composition for CAS Shuttle Assay

ReagentComponentConcentrationQuantity
CAS Solution Chrome Azurol S2 mM60.5 mg in 50 mL dH₂O
FeCl₃ Solution FeCl₃·6H₂O in 10 mM HCl1 mM27 mg in 100 mL of 10 mM HCl
HDTMA Solution Hexadecyltrimethylammonium bromide4 mM72.9 mg in 40 mL dH₂O
PIPES Buffer Piperazine-N,N′-bis(2-ethanesulfonic acid)1 M30.24 g in 800 mL dH₂O, adjust pH to 6.8 with 6M NaOH
CAS Assay Solution --See protocol below

Preparation of CAS Assay Solution:

  • Slowly add 7.5 mL of the 1 mM FeCl₃ solution to 50 mL of the 2 mM CAS solution while stirring.

  • To this mixture, slowly add 100 mL of the 4 mM HDTMA solution with continuous stirring. This solution will be dark blue.

  • In a separate vessel, dissolve 30.24 g of PIPES in 800 mL of dH₂O and adjust the pH to 6.8 with dropwise addition of 6 M NaOH.

  • Slowly add the blue dye solution to the PIPES buffer while stirring, and adjust the final volume to 1 L with dH₂O.

  • Autoclave the final CAS assay solution and store it in a dark, sterile container at room temperature.

B. Experimental Protocol

CAS_Shuttle_Workflow start Start prepare_samples Prepare this compound Samples (and controls) start->prepare_samples add_cas Add CAS Assay Solution to each well prepare_samples->add_cas incubate Incubate at Room Temperature (e.g., 2 hours) add_cas->incubate read_absorbance Read Absorbance at 630 nm incubate->read_absorbance calculate Calculate Siderophore Units read_absorbance->calculate end End calculate->end

Caption: Workflow for the quantitative CAS shuttle assay.

  • Sample Preparation: Prepare serial dilutions of this compound in an appropriate iron-free buffer or medium. Include a negative control (buffer/medium only) and a positive control (e.g., Desferal).

  • Assay Setup: In a 96-well microplate, add 100 µL of each this compound dilution, negative control, and positive control to triplicate wells.

  • Reaction Initiation: Add 100 µL of the CAS assay solution to each well.

  • Incubation: Incubate the microplate at room temperature for a specified time (e.g., 2 hours) in the dark. The incubation time may need to be optimized.

  • Data Acquisition: Measure the absorbance of each well at 630 nm using a microplate reader.[3]

C. Data Presentation and Analysis

The siderophore activity is quantified as a percentage of siderophore units (SU).[7]

Formula for Siderophore Units: SU (%) = [ (Ar - As) / Ar ] * 100

Where:

  • Ar = Absorbance of the reference (negative control)

  • As = Absorbance of the sample

Table 2: Example Data for CAS Shuttle Assay

SampleConcentrationReplicate 1 (A₆₃₀)Replicate 2 (A₆₃₀)Replicate 3 (A₆₃₀)Average A₆₃₀Siderophore Units (%)
Negative Control-1.2541.2601.2581.2570.0
This compound10 µM0.8760.8820.8790.87930.1
This compound50 µM0.4510.4480.4530.45164.1
This compound100 µM0.2130.2180.2150.21582.9
Desferal (Positive Control)100 µM0.1980.2010.1990.20084.1

II. Qualitative/Semi-Quantitative Analysis: CAS Agar Diffusion Assay Protocol

This method is useful for screening the siderophore activity of this compound and observing a qualitative halo of iron chelation.

A. Reagent and Media Preparation

Table 3: Reagent Composition for CAS Agar Plates

ComponentQuantity
Bacto Agar15 g
dH₂O900 mL
CAS Assay Solution100 mL

Preparation of CAS Agar Plates:

  • Dissolve 15 g of Bacto agar in 900 mL of dH₂O and autoclave.

  • Prepare the CAS assay solution as described for the shuttle assay and autoclave.

  • Cool both the agar and the CAS assay solution to 50-60°C in a water bath.

  • Aseptically mix the 100 mL of CAS assay solution with the 900 mL of molten agar.

  • Pour the mixture into sterile Petri dishes and allow them to solidify.

B. Experimental Protocol

CAS_Agar_Workflow start Start prepare_plates Prepare CAS Agar Plates start->prepare_plates create_wells Create Wells in the Agar prepare_plates->create_wells add_samples Add this compound Samples to Wells create_wells->add_samples incubate Incubate Plates (e.g., 24-48 hours) add_samples->incubate observe_halos Observe and Measure Orange Halos incubate->observe_halos end End observe_halos->end

Caption: Workflow for the CAS agar diffusion assay.

  • Well Creation: Using a sterile cork borer or pipette tip, create wells of a uniform diameter (e.g., 5 mm) in the solidified CAS agar.[8]

  • Sample Application: Add a fixed volume (e.g., 35 µL) of different concentrations of this compound, a negative control, and a positive control into the wells.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C or room temperature) for 4-8 hours or until visible halos appear.[8][9]

  • Observation and Measurement: Observe the plates for the formation of an orange or yellow halo around the wells against the blue background. Measure the diameter of the halos.

C. Data Presentation and Analysis

The diameter of the orange halo correlates with the concentration and strength of the siderophore activity.[8]

Table 4: Example Data for CAS Agar Diffusion Assay

SampleConcentrationHalo Diameter (mm) - Replicate 1Halo Diameter (mm) - Replicate 2Average Halo Diameter (mm)
Negative Control-000
This compound10 µM898.5
This compound50 µM151615.5
This compound100 µM222322.5
Desferal (Positive Control)100 µM252625.5

Concluding Remarks

The Chrome Azurol S assay is a robust and versatile method for determining the siderophore activity of compounds like this compound. The liquid-based shuttle assay provides quantitative data suitable for detailed characterization, while the agar diffusion method offers a straightforward approach for screening and qualitative assessment. The choice of assay depends on the specific research question and the throughput required. For accurate results, it is imperative to use iron-free reagents and glassware and to include appropriate positive and negative controls in all experiments.

References

Application Notes and Protocols for the Analysis of Agrochelin using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochelin is a thiazole-containing alkaloid with noted cytotoxic activity, first isolated from a marine bacterium of the Agrobacterium genus.[1] As a member of the siderophore family, it possesses high-affinity iron-chelating properties.[2] The analysis and quantification of this compound in various matrices, such as bacterial cultures and biological samples, are crucial for understanding its biosynthesis, mechanism of action, and potential therapeutic applications. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful technique for the sensitive and selective determination of small molecules in complex mixtures.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for a small molecule of similar characteristics. These values should be established and verified for each specific analytical method and matrix.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.[3][4][5][6]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4][5][6]
Linearity (r²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.[7][8]
Accuracy (% Recovery) 85% - 115%The closeness of the measured value to the true value, often assessed by the recovery of spiked samples.[7][9]
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, expressed as the relative standard deviation.[7][9]

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

This protocol is adapted from methods used for the extraction of siderophores from bacterial cultures.

Materials:

  • Bacterial culture broth

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Cell Separation: Centrifuge the bacterial culture at 5,000 x g for 15 minutes to pellet the cells.

  • Supernatant Extraction:

    • Decant the supernatant into a separating funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Cell Pellet Extraction:

    • Resuspend the cell pellet in methanol and sonicate for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to remove cell debris.

    • Collect the methanolic extract and evaporate to dryness.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Reconstitute the dried extracts in a small volume of 5% methanol in water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

HPLC-MS/MS Analysis of this compound

This protocol is based on the analytical method developed for massiliachelin, a diastereomer of this compound.

Instrumentation:

  • HPLC system (e.g., Agilent 1260 Infinity LC system or equivalent)

  • Mass spectrometer (e.g., Compact quadrupole-time of flight (Q-TOF) mass spectrometer or a triple quadrupole (QqQ) for quantitative analysis)

  • Electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Nucleoshell RP18, 150 x 2.0 mm, or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 100% B

    • 35-45 min: Hold at 100% B

    • 45.1-55 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan for qualitative analysis; Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • MRM Transitions (Hypothetical for this compound - to be optimized):

    • Precursor Ion (Q1): m/z of [this compound+H]⁺

    • Product Ions (Q3): Select 2-3 characteristic fragment ions for quantification and qualification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant pellet Cell Pellet centrifugation->pellet l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->l_l_extraction methanol_extraction Methanol Extraction pellet->methanol_extraction spe Solid Phase Extraction (SPE) Cleanup l_l_extraction->spe methanol_extraction->spe final_extract Final Extract spe->final_extract hplc HPLC Separation (C18 Column) final_extract->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Workflow for this compound Analysis.

Generalized Siderophore-Mediated Iron Uptake

This compound is a siderophore, and its primary role is likely in iron acquisition for the producing bacterium. The following diagram illustrates a generalized pathway for this process.

iron_uptake cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound (Siderophore) complex [this compound-Fe(III)] Complex This compound->complex fe3 Fe(III) fe3->complex receptor Outer Membrane Receptor complex->receptor transport Periplasmic Transport receptor->transport reduction Fe(III) Reduction transport->reduction fe2 Fe(II) reduction->fe2 utilization Metabolic Utilization fe2->utilization

Caption: Generalized Siderophore Iron Uptake.

Plausible Cytotoxicity Signaling Pathway

The cytotoxic nature of this compound suggests it may interfere with essential cellular processes, potentially leading to apoptosis in eukaryotic cells. While the specific pathway for this compound is not yet elucidated, a plausible mechanism could involve the induction of cellular stress.

cytotoxicity_pathway This compound This compound cell_stress Cellular Stress (e.g., ROS production) This compound->cell_stress mapk_pathway MAPK Pathway Activation (e.g., JNK, p38) cell_stress->mapk_pathway mitochondria Mitochondrial Dysfunction cell_stress->mitochondria caspase_activation Caspase Activation mapk_pathway->caspase_activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Plausible this compound Cytotoxicity Pathway.

References

Application Note: Structural Confirmation of Agrochelin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochelin is a cytotoxic alkaloid produced by the marine bacterium Agrobacterium sp.[1][2][3] As a potential therapeutic agent, confirmation of its chemical structure is a critical step in drug development, ensuring reproducibility of biological activity and providing a basis for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of natural products like this compound. This application note provides a detailed protocol for the structural confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below. These protocols are based on standard practices for the analysis of microbial metabolites.

1. Sample Preparation

  • Isolation and Purification: this compound is first isolated from the bacterial cells of Agrobacterium sp. through solvent extraction and purified using silica gel chromatography.[1][2][3]

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • For a quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added, though for structural elucidation, referencing to the residual solvent peak is common.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number and types of protons in the molecule, their chemical environment, and their coupling relationships.

    • Typical Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: 1-2 seconds

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number and types of carbon atoms in the molecule.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps in establishing spin systems within the molecule.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Increments: 256-512 in F1

      • Number of Scans per Increment: 8-16

      • Spectral Width: 12-16 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Number of Increments: 256-512 in F1

      • Number of Scans per Increment: 8-16

      • Spectral Widths: ~12-16 ppm (¹H) and ~160-200 ppm (¹³C)

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Number of Increments: 256-512 in F1

      • Number of Scans per Increment: 16-32

      • Spectral Widths: ~12-16 ppm (¹H) and ~200-240 ppm (¹³C)

      • Long-range coupling delay optimized for ~8 Hz.

Data Presentation

Due to the unavailability of specific, published NMR data for this compound in the public domain, the following tables are presented as templates. Researchers should populate these tables with their experimentally acquired data.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1e.g., 172.5--e.g., H-2, H-3
2e.g., 55.2e.g., 4.10 (dd, 8.0, 4.5)e.g., H-3e.g., C-1, C-3, C-4
3............
...............

Table 2: Summary of 2D NMR Correlations for Key Structural Fragments of this compound

Structural FragmentKey ¹H-¹H COSY CorrelationsKey ¹H-¹³C HMBC Correlations
Thiazoline Ringe.g., H-4' to H-5'e.g., H-4' to C-2', C-5'
Side Chain......
Aromatic System......

Structural Elucidation Workflow

The structural confirmation of this compound is a stepwise process involving the interpretation of the suite of NMR spectra. The logical workflow is outlined below.

Agrochelin_Structure_Elucidation A Acquire 1D & 2D NMR Data (1H, 13C, COSY, HSQC, HMBC) B Analyze 1H NMR: Identify proton signals, multiplicities, and integrations. A->B C Analyze 13C NMR: Identify number of carbon signals and types (CH3, CH2, CH, Cq). A->C D Analyze COSY: Establish proton-proton spin systems (fragments). B->D E Analyze HSQC: Correlate protons to their directly attached carbons. C->E D->E F Analyze HMBC: Connect fragments via long-range H-C correlations. Identify quaternary carbons. E->F G Assemble Fragments: Combine all data to propose the final structure of this compound. F->G H Stereochemical Analysis: (Requires NOESY/ROESY and/or comparison to reference data) G->H NMR_Logic_Diagram cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Info Proton Environment & Multiplicity H1_NMR->Proton_Info C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Info Carbon Skeleton C13_NMR->Carbon_Info HH_Connectivity H-H Connectivity (Spin Systems) COSY->HH_Connectivity CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity LongRange_Connectivity Long-Range C-H Bonds (Connects Fragments) HMBC->LongRange_Connectivity Final_Structure Complete Structure of this compound Proton_Info->Final_Structure Carbon_Info->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure LongRange_Connectivity->Final_Structure

References

Application Notes and Protocols for the Fermentation and Production of Agrochelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochelin is a novel alkaloid with cytotoxic properties, first isolated from a marine species of Agrobacterium[1][2]. This document provides a comprehensive guide to the fermentation, production, and purification of this compound, intended for research and development purposes. This compound and its derivatives have demonstrated cytotoxic activity, making them promising candidates for further investigation in oncology and drug discovery programs[1][3].

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and analysis of the compound during and after production.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₃₄N₂O₄S₂[4]
Molecular Weight466.66 g/mol [4]
ClassAlkaloid, Thiazole[1][4]
DescriptionCytotoxic antibiotic[1][3]
SourceMarine Agrobacterium sp.[1]

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, the discovery of a biosynthetic gene cluster (BGC) for its epimer, massiliachelin, in Massilia sp. provides significant insights[5]. It is proposed that this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) assembly line. A putative pathway is depicted below, illustrating the key enzymatic steps involved in its formation.

This compound Biosynthesis Pathway cluster_1 NRPS Assembly Line Salicylic_acid Salicylic Acid NRPS Adenylation (A) Thiolation (T) Condensation (C) Thioesterase (TE) Salicylic_acid->NRPS:f0 Activation L_Cysteine L-Cysteine L_Cysteine->NRPS:f0 Activation Fatty_acid Fatty Acid Precursor Fatty_acid->NRPS:f0 Activation NRPS:f2->NRPS:f2 Agrochelin_precursor This compound Precursor NRPS:f3->Agrochelin_precursor Release & Cyclization This compound This compound Agrochelin_precursor->this compound Post-NRPS modification (e.g., epimerization)

Caption: Proposed biosynthetic pathway of this compound via a Non-Ribosomal Peptide Synthetase (NRPS) system.

Experimental Protocols

The following protocols are based on available literature for the cultivation of Agrobacterium species and general methods for the isolation of microbial secondary metabolites. Optimization may be required to enhance the yield of this compound.

I. Fermentation of Agrobacterium sp. for this compound Production

This protocol outlines the steps for the cultivation of the marine Agrobacterium sp. to produce this compound.

Materials:

  • Marine Agrobacterium sp. isolate

  • Seed culture medium (e.g., Marine Broth 2216)

  • Production culture medium (custom medium, see Table 2)

  • Sterile flasks and bioreactor

  • Incubator shaker

  • Centrifuge

Table 2: Proposed Production Medium Composition

ComponentConcentration (g/L)Purpose
Glucose20Carbon Source
Peptone10Nitrogen Source
Yeast Extract5Nitrogen & Growth Factors
NaCl25Osmotic Balance (Marine)
MgSO₄·7H₂O1Divalent Cations
KH₂PO₄1Phosphate Source
CaCO₃2pH Buffer
Trace Elements Solution1 mL/LMicronutrients

Protocol:

  • Inoculum Preparation:

    • Aseptically transfer a single colony of Agrobacterium sp. from a solid agar plate to a 250 mL flask containing 50 mL of seed culture medium.

    • Incubate at 28-30°C with shaking at 180 rpm for 24-48 hours until a turbid culture is obtained.

  • Production Culture:

    • Inoculate the production medium in a larger flask or bioreactor with 5-10% (v/v) of the seed culture.

    • Incubate at 28-30°C with agitation for 5-7 days. Monitor cell growth (OD₆₀₀) and pH.

  • Harvesting:

    • After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the bacterial cells from the supernatant. This compound is reported to be an intracellular product, so the cell pellet is the primary source[1].

II. Extraction and Purification of this compound

This protocol describes the extraction of this compound from the bacterial cell mass and its subsequent purification.

Materials:

  • Bacterial cell pellet

  • Organic solvents (e.g., methanol, ethyl acetate, chloroform)

  • Silica gel for chromatography

  • Rotary evaporator

  • Chromatography columns

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Extraction:

    • Resuspend the cell pellet in methanol and sonicate or homogenize to lyse the cells.

    • Perform a solvent extraction of the cell lysate with ethyl acetate or chloroform.

    • Separate the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by a dichloromethane-methanol gradient.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the purified this compound based on TLC analysis.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Experimental Workflow

The overall workflow for the production and purification of this compound is depicted in the following diagram.

This compound Production Workflow Start Start Inoculum_Prep Inoculum Preparation (Marine Broth, 28-30°C, 24-48h) Start->Inoculum_Prep Fermentation Production Fermentation (Custom Medium, 28-30°C, 5-7 days) Inoculum_Prep->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Cell Lysis & Solvent Extraction (Methanol, Ethyl Acetate) Harvesting->Extraction Purification Silica Gel Chromatography Extraction->Purification Analysis Characterization (TLC, HPLC, MS, NMR) Purification->Analysis End End Analysis->End

Caption: Overall workflow for the fermentation, extraction, and purification of this compound.

Concluding Remarks

The protocols provided herein offer a foundational framework for the laboratory-scale production of this compound. Researchers are encouraged to optimize these methods to improve yields and purity. The cytotoxic nature of this compound warrants careful handling and appropriate safety precautions throughout the experimental process. Further investigation into its biosynthetic pathway and mechanism of action will be crucial for realizing its full therapeutic potential.

References

Troubleshooting & Optimization

How to overcome low yield in Agrochelin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Agrochelin fermentation.

Troubleshooting Guide: Low this compound Yield

Low yield of the target secondary metabolite is a common challenge in fermentation processes. The following table outlines potential causes for low this compound yield and provides recommended solutions.

Problem ID Observation Potential Cause(s) Recommended Solution(s)
AG-Y01Low or no detectable this compound production, but good cell growth.Inappropriate Iron Concentration: this compound is a siderophore, and its production is typically induced under iron-limiting conditions. High iron concentrations in the medium can repress the biosynthetic gene cluster.[1]Optimize the iron concentration in the fermentation medium. Start with a low concentration (e.g., 0.01 µM) and test a range to find the optimal level for siderophore production.[2][3]
Suboptimal Medium Composition: The carbon-to-nitrogen ratio, as well as the specific sources of carbon and nitrogen, can significantly impact secondary metabolite production.[4]Screen different carbon (e.g., glucose, sucrose, starch) and nitrogen (e.g., yeast extract, peptone, ammonium sulfate) sources. A rich medium like ISP-2 Broth can be a good starting point.
AG-Y02Poor cell growth and low this compound yield.Suboptimal Culture Conditions: pH, temperature, and aeration are critical parameters for both microbial growth and secondary metabolite synthesis.[4]Optimize key fermentation parameters. For marine Agrobacterium sp., typical starting points are a temperature of 25-30°C, a pH of 6.0-8.0, and an agitation rate of 150-250 rpm.[3]
Nutrient Limitation: Essential nutrients other than the primary carbon and nitrogen sources may be depleted, leading to stunted growth.Supplement the medium with trace elements and salts found in marine environments, as this compound is produced by a marine bacterium.[5]
AG-Y03Inconsistent yield between fermentation batches.Inoculum Variability: The age, size, and physiological state of the inoculum can lead to batch-to-batch variation.Standardize the inoculum preparation procedure. Use a fresh, actively growing seed culture and a consistent inoculum size (e.g., 2-5% v/v).
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds.Implement strict aseptic techniques throughout the fermentation process. Regularly check for culture purity via microscopy and plating.
AG-Y04Good initial production, but yield plateaus or decreases prematurely.Product Feedback Inhibition: Accumulation of this compound in the culture broth may inhibit its own biosynthesis.Consider implementing a fed-batch or continuous culture strategy to maintain a lower, constant concentration of the product.
Precursor Limitation: The biosynthesis of this compound may be limited by the availability of specific precursor molecules.Identify the biosynthetic precursors of this compound and consider precursor feeding strategies during the fermentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound fermentation?

A1: For the cultivation of marine bacteria for secondary metabolite production, a rich medium is often a good starting point. International Streptomyces Project-2 (ISP-2) medium, containing yeast extract, malt extract, and dextrose, has been successfully used for cultivating various antibiotic-producing strains.[1][2][6][7][8] Given that this compound is produced by a marine Agrobacterium sp., supplementing the medium with artificial seawater or sea salts is recommended.

Q2: How can I confirm that low iron is inducing this compound production?

A2: You can perform a comparative fermentation experiment with varying initial concentrations of iron (e.g., FeCl₃ or FeSO₄) in your medium. A control with a standard, non-limiting iron concentration should be included. This compound production is expected to be significantly higher in the iron-limited conditions.[1] Siderophore production can be qualitatively and quantitatively assessed using the Chrome Azurol S (CAS) assay.[3]

Q3: My Agrobacterium sp. culture is growing slowly. What can I do?

A3: Slow growth can be attributed to several factors, including suboptimal temperature, pH, or nutrient composition. Ensure the pH of your medium is within the optimal range for Agrobacterium (typically 6.0-8.0). The incubation temperature should also be optimized, usually between 25-30°C. If growth is still slow, consider evaluating different carbon and nitrogen sources.

Q4: What is the typical incubation time for this compound production?

A4: The optimal incubation time can vary depending on the specific strain and culture conditions. For many siderophores, maximum production is observed during the stationary phase of growth.[2] It is recommended to perform a time-course study, sampling your fermentation at regular intervals (e.g., every 12 or 24 hours) to determine the peak production time.

Q5: Can I use a synthetic medium for this compound fermentation?

A5: Yes, a chemically defined medium can be advantageous for studying the specific nutritional requirements for this compound production. However, developing an optimal synthetic medium may require significant experimentation to identify all essential nutrients, including vitamins and trace elements. Rich media like ISP-2 provide a broader range of nutrients and are often a better starting point for achieving good yields without extensive optimization.

Experimental Protocols

Baseline Fermentation Protocol for this compound Production

This protocol provides a starting point for the fermentation of Agrobacterium sp. for this compound production. Optimization of the individual components and parameters is recommended for maximizing yield.

1. Media Preparation (ISP-2 Broth, modified for marine organisms)

  • Composition per 1 Liter:

    • Yeast Extract: 4 g[6]

    • Malt Extract: 10 g[6]

    • Dextrose: 4 g[6]

    • Artificial Seawater (or sea salts): As per manufacturer's instructions

    • Adjust pH to 7.2 before autoclaving.

  • Procedure:

    • Dissolve all components in distilled water.

    • Adjust the pH to 7.2 using 1M NaOH or 1M HCl.

    • Sterilize by autoclaving at 121°C for 20 minutes.

    • To induce siderophore production, prepare the medium with minimal added iron. Use high-purity water and glassware that has been treated to remove trace metals.

2. Inoculum Preparation

  • Inoculate a single colony of Agrobacterium sp. into 50 mL of the modified ISP-2 broth in a 250 mL Erlenmeyer flask.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours, or until the culture reaches the late logarithmic phase of growth.

3. Fermentation

  • Inoculate 1 L of the modified ISP-2 production medium in a 2 L baffled Erlenmeyer flask with 5% (v/v) of the seed culture.

  • Incubate at 28°C with shaking at 200 rpm.

  • Monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production over time.

  • Harvest the culture broth at the point of maximum this compound production, typically in the stationary phase.

4. This compound Extraction and Analysis

  • Separate the bacterial cells from the culture broth by centrifugation.

  • This compound can be extracted from the supernatant using solvent extraction (e.g., with ethyl acetate).

  • Analyze the extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield Observed check_growth Is Cell Growth Adequate? start->check_growth no_growth Poor Cell Growth check_growth->no_growth No good_growth Good Cell Growth check_growth->good_growth Yes optimize_conditions Optimize Culture Conditions (pH, Temp, Aeration) no_growth->optimize_conditions check_media_growth Review Medium Composition (Nutrient Limitation) no_growth->check_media_growth end Improved this compound Yield optimize_conditions->end check_media_growth->end check_iron Optimize Iron Concentration (Iron Limitation) good_growth->check_iron check_media_production Optimize Medium Composition (C/N Ratio, Precursors) good_growth->check_media_production check_feedback Investigate Feedback Inhibition (Fed-batch/Continuous Culture) good_growth->check_feedback check_iron->end check_media_production->end check_feedback->end

Caption: A flowchart to diagnose and address causes of low this compound yield.

Putative Biosynthetic Pathway for this compound

The biosynthesis of massiliachelin, an epimer of this compound, is known to involve a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS) gene cluster.[9] This suggests a similar hybrid pathway for this compound.

Agrochelin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly NRPS-PKS Assembly Line malonyl_coa Malonyl-CoA pks_module Polyketide Synthase (PKS Module) malonyl_coa->pks_module Extender Unit amino_acids Amino Acid (e.g., Cysteine) nrps_module Non-Ribosomal Peptide Synthetase (NRPS Module) amino_acids->nrps_module Monomer Unit pks_module->nrps_module Intermediate Transfer modification Tailoring Enzymes (e.g., Cyclization, Oxidation) nrps_module->modification Peptide-Polyketide Chain This compound This compound modification->this compound Final Product

References

Troubleshooting common issues in the extraction and purification of Agrochelin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification of Agrochelin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a cytotoxic alkaloid antibiotic produced by the fermentation of a marine Agrobacterium sp.[1][2][3] It exhibits cytotoxic activity against tumor cell lines and is classified as a siderophore, a small molecule with a high affinity for iron.

Q2: What are the general steps for obtaining pure this compound?

A2: The general workflow for isolating this compound involves three main stages:

  • Fermentation: Culturing the marine Agrobacterium sp. under conditions that promote the production of this compound.

  • Extraction: Separating the crude this compound from the bacterial cells and fermentation broth using solvent extraction.

  • Purification: Isolating this compound from other extracted compounds using chromatographic techniques, primarily silica gel chromatography.[2][3]

Troubleshooting Guide: Extraction

This section addresses common issues encountered during the solvent extraction of this compound from the fermentation culture.

Q3: My this compound yield from the solvent extraction is very low. What are the possible causes and solutions?

A3: Low extraction yield is a common issue that can stem from several factors related to the solvent choice, pH of the extraction medium, and the physical process itself.

Potential CauseRecommended Solution
Inappropriate Solvent Polarity This compound is an alkaloid, and the choice of solvent is critical. If using a non-polar solvent like hexane and yields are low, consider a more polar solvent such as ethyl acetate or chloroform. A mixture of solvents can also be tested to optimize the polarity for this compound's solubility.
Incorrect pH of the Aqueous Phase As an alkaloid, this compound's solubility is pH-dependent. To extract the free base form, the aqueous fermentation broth should be basified (pH 9-11) before extraction with an organic solvent. This is a critical step to ensure the alkaloid is in its most organic-soluble form.
Insufficient Agitation or Contact Time Ensure thorough mixing of the organic solvent and the basified fermentation broth to maximize the surface area for mass transfer. Increase the agitation speed or extraction time. For cell pellets, ensure they are fully resuspended and homogenized in the solvent.
Emulsion Formation Emulsions between the aqueous and organic layers can trap the product. To break emulsions, you can try adding a saturated brine solution, gentle centrifugation, or passing the mixture through a bed of celite or glass wool.

Q4: I am observing significant degradation of my product during extraction. How can I prevent this?

A4: this compound, like many natural products, can be sensitive to heat and pH extremes.

Potential CauseRecommended Solution
High Temperatures Avoid high temperatures during the extraction and solvent evaporation steps. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C.
Extreme pH While basification is necessary for extraction, prolonged exposure to a very high pH can cause degradation. Perform the extraction promptly after pH adjustment. Similarly, if an acid wash is used for purification, avoid overly acidic conditions.
Oxidation Some siderophores are prone to oxidation. If you suspect this is an issue, you can try degassing your solvents or performing the extraction under an inert atmosphere (e.g., nitrogen or argon), although this is a more advanced technique.

Troubleshooting Guide: Purification via Silica Gel Chromatography

This section provides solutions to common problems encountered during the purification of this compound using silica gel chromatography.

Q5: My this compound is not moving from the baseline of the silica gel column. What should I do?

A5: This indicates that the solvent system (mobile phase) is not polar enough to elute the compound.

Potential CauseRecommended Solution
Insufficiently Polar Mobile Phase Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate. If that is not sufficient, consider adding a small percentage of a more polar solvent like methanol.
Strong Interaction with Acidic Silica This compound is an alkaloid and therefore basic. The slightly acidic nature of standard silica gel can lead to strong binding. You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (0.1-1%), in your mobile phase.

Q6: The separation of this compound from impurities on the column is poor, and the fractions are mixed.

A6: Poor resolution can be due to several factors related to column packing, sample loading, and the choice of solvent.

Potential CauseRecommended Solution
Improperly Packed Column Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.
Sample Overloading Loading too much crude extract onto the column will result in broad bands that overlap. As a rule of thumb, the amount of crude sample should be about 1-5% of the weight of the silica gel.
Inappropriate Solvent System The chosen solvent system may not be optimal for separating this compound from specific impurities. Use thin-layer chromatography (TLC) to test various solvent systems to find one that gives good separation between this compound and the major impurities.
Sample Applied in a Too-Polar Solvent The crude extract should be dissolved in a minimal amount of a non-polar solvent before loading onto the column. If a polar solvent is used, the compound will spread out and lead to poor separation. If the sample is not soluble in a non-polar solvent, consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the column.

Q7: I see streaking or tailing of the this compound spot on my TLC plate and column fractions.

A7: Tailing is often a sign of strong interaction with the stationary phase or overloading.

Potential CauseRecommended Solution
Acid-Base Interactions As a basic alkaloid, this compound can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a base like triethylamine or ammonia to the mobile phase can mitigate this issue.
Sample Overload on TLC Tailing on a TLC plate can be due to spotting too much sample. Try spotting a more dilute solution.
Presence of Highly Polar Impurities Highly polar impurities in the crude extract can interfere with the chromatography. A pre-purification step, such as a liquid-liquid extraction, might be necessary.

Quantitative Data

The following table presents hypothetical data for the extraction and purification of this compound from a 10 L fermentation culture, based on typical yields for microbial siderophores. These values should be considered as a general guide.

Purification StageTotal Weight/VolumeThis compound ConcentrationTotal this compound (mg)Purity (%)Yield (%)
Crude Cell Extract 50 g1 mg/g502100
After Liquid-Liquid Extraction 5 g9 mg/g451890
After Silica Gel Chromatography 200 mg150 mg/g307560
After Recrystallization 25 mg950 mg/g23.75>9547.5

Experimental Protocols

Protocol 1: Extraction of Crude this compound

  • Harvesting: Centrifuge the 10 L Agrobacterium sp. fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells. Decant and set aside the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or high-pressure homogenization.

  • pH Adjustment: Adjust the pH of the cell lysate to 10 with 2M NaOH.

  • Solvent Extraction: Perform a liquid-liquid extraction on the basified lysate using an equal volume of ethyl acetate. Repeat this extraction three times.

  • Combine and Dry: Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Silica Gel Chromatography

  • Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh silica) in a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column. Alternatively, use the dry loading method.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate, then 100% ethyl acetate). Finally, a small percentage of methanol in ethyl acetate can be used to elute highly polar compounds.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Agrobacterium sp. Fermentation Harvesting 2. Harvest Cells (Centrifugation) Fermentation->Harvesting Lysis 3. Cell Lysis Harvesting->Lysis pH_Adjust 4. Basification (pH 10) Lysis->pH_Adjust Solvent_Extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->Solvent_Extraction Concentration1 6. Concentration Solvent_Extraction->Concentration1 Crude_Extract Crude this compound Extract Concentration1->Crude_Extract Column_Chromatography 7. Silica Gel Chromatography Crude_Extract->Column_Chromatography Fraction_Collection 8. Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling 9. Pool Pure Fractions Fraction_Collection->Pooling Concentration2 10. Final Concentration Pooling->Concentration2 Pure_this compound Pure this compound Concentration2->Pure_this compound Agrochelin_Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Multiple Steps Thiazoline1 Thiazoline Ring Formation Salicylate->Thiazoline1 Cysteine1 L-Cysteine Cysteine1->Thiazoline1 Intermediate1 Intermediate 1 Thiazoline1->Intermediate1 Pentanoic_Acid_Derivative Pentanoic Acid Derivative Pentanoic_Acid_Derivative->Intermediate1 Thiazoline2 Second Thiazoline Ring Formation Intermediate1->Thiazoline2 Cysteine2 L-Cysteine Cysteine2->Thiazoline2 Intermediate2 Intermediate 2 Thiazoline2->Intermediate2 Proline_Derivative Proline Derivative Proline_Derivative->Intermediate2 This compound This compound Intermediate2->this compound Final Assembly & Modification

References

Strategies for optimizing the production of Agrochelin in laboratory cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the laboratory production of Agrochelin, a siderophore produced by Agrobacterium species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a siderophore, a small, high-affinity iron-chelating molecule. It is produced by certain strains of Agrobacterium, such as Agrobacterium tumefaciens, particularly under iron-limiting conditions. Siderophores play a crucial role in bacterial iron acquisition.[1][2]

Q2: What is the primary factor inducing this compound production?

The primary inducing factor for this compound production, like other siderophores, is iron deficiency.[2] The expression of the biosynthetic gene cluster for siderophore production in Agrobacterium tumefaciens is induced by growth under iron-limiting conditions.[2]

Q3: How can I detect the presence of this compound in my culture?

A common and effective method for detecting siderophores like this compound is the Chrome Azurol S (CAS) assay. This colorimetric assay will show a color change from blue to orange/yellow in the presence of siderophores that chelate iron from the CAS-iron complex.[2]

Q4: What are the general culture conditions for Agrobacterium tumefaciens?

Agrobacterium tumefaciens is typically cultured at a temperature of 28-30°C. They can be grown in various media, such as Luria-Bertani (LB) or Yeast Extract Mannitol (YEM) broth. For inducing siderophore production, a minimal medium with a defined and limited iron concentration is required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Production High Iron Concentration in Media: Trace amounts of iron in media components or glassware can inhibit siderophore production.[2]Use iron-free or low-iron minimal media. Ensure all glassware is acid-washed to remove any trace iron contamination.
Suboptimal pH: The pH of the culture medium can significantly affect both bacterial growth and siderophore production.Optimize the initial pH of the culture medium. The optimal pH for siderophore production by many bacteria is often in the neutral to slightly alkaline range (pH 7.0-8.5).
Inappropriate Carbon/Nitrogen Source: The type and concentration of carbon and nitrogen sources can influence metabolic pathways, including siderophore biosynthesis.Experiment with different carbon (e.g., glucose, succinate) and nitrogen (e.g., ammonium sulfate, peptone) sources to find the optimal combination for your Agrobacterium strain.
Incorrect Incubation Temperature: Bacterial metabolism and enzyme activity are temperature-dependent.Ensure the incubation temperature is optimal for your specific Agrobacterium strain, typically around 28-30°C.
Inconsistent CAS Assay Results Reagent Instability: The CAS assay solution can be unstable if not prepared and stored correctly.Prepare fresh CAS assay solution and store it in the dark. Ensure the pH of the final assay mixture is appropriate.
Interfering Substances: Components in the culture supernatant may interfere with the CAS assay.Run appropriate controls, including uninoculated media, to account for any background reactions. Consider partially purifying the supernatant before the assay.
Difficulty in Extracting this compound Inefficient Lysis/Extraction: The method used to extract this compound from the bacterial cells or supernatant may not be effective.This compound has been successfully extracted from bacterial cells using solvent extraction.[3] Optimize the solvent system and extraction time.
Degradation of this compound: this compound may be sensitive to pH or temperature changes during extraction and purification.Perform extraction and purification steps at low temperatures and maintain a stable pH to prevent degradation.

Quantitative Data on Production Parameters

Parameter General Effect on Siderophore Production Typical Range for Optimization
Iron (Fe³⁺) Concentration Strongly inhibitory. Production is induced at low concentrations.< 10 µM
pH Significant impact on both growth and production. Optimal range is often slightly alkaline.6.5 - 8.5
Temperature Affects growth rate and enzyme activity.25°C - 35°C
Carbon Source Varies by strain. Sugars like glucose or organic acids like succinate are common.1-2% (w/v)
Nitrogen Source Varies by strain. Ammonium salts, peptone, or yeast extract can be used.0.1-1% (w/v)

Experimental Protocols

Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection

This protocol is adapted from the method developed by Schwyn and Neilands.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • PIPES buffer

  • Minimal media agar (e.g., M9)

  • Sterile water

  • Acid-washed glassware

Procedure:

  • Prepare CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

  • Prepare Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Prepare HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

  • Prepare CAS Assay Solution: Slowly mix the CAS solution with the iron(III) solution. While stirring, slowly add the HDTMA solution. The resulting solution should be dark blue. Autoclave and store in a dark bottle.

  • Prepare PIPES Buffer: Dissolve 30.24 g of PIPES in 800 ml of water. Adjust the pH to 6.8 with 1 M NaOH and bring the final volume to 1 L.

  • Prepare CAS Agar Plates:

    • Autoclave your minimal media agar.

    • Cool the agar to 50°C.

    • Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar).

    • Pour the plates and allow them to solidify.

  • Inoculation: Spot-inoculate your Agrobacterium cultures onto the CAS agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature (e.g., 28-30°C) for 24-72 hours.

  • Observation: A color change from blue to orange/yellow around the colonies indicates siderophore production.

General Protocol for this compound Extraction and Purification

This is a general guideline based on the reported extraction of this compound.[3] Optimization will be required.

Materials:

  • Agrobacterium culture grown in low-iron medium

  • Centrifuge

  • Organic solvents (e.g., ethyl acetate, butanol)

  • Silica gel for chromatography

  • Rotary evaporator

Procedure:

  • Cell Harvesting: Centrifuge the Agrobacterium culture to pellet the bacterial cells.

  • Solvent Extraction: Resuspend the cell pellet in a suitable organic solvent. Stir or shake for several hours at a controlled temperature.

  • Separation: Centrifuge the mixture to separate the cell debris from the solvent extract.

  • Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, gradually increasing the polarity) to separate the different components.

    • Collect fractions and test each for the presence of this compound using the CAS assay or HPLC.

  • Purity Analysis: Analyze the purified fractions using techniques like HPLC and mass spectrometry to confirm the purity and identity of this compound.

Visualizations

This compound Biosynthesis Gene Cluster

While the exact enzymatic steps for this compound biosynthesis are not fully elucidated, a gene cluster responsible for the production of a siderophore in Agrobacterium tumefaciens C58 has been identified.[2] This diagram represents the relationship between the gene cluster and the final product.

Agrochelin_Biosynthesis_Gene_Cluster gene_cluster Siderophore Biosynthetic Gene Cluster (Agrobacterium tumefaciens C58) enzymes Biosynthetic Enzymes (encoded by the gene cluster) gene_cluster->enzymes Encodes precursors Cellular Precursors (e.g., amino acids, organic acids) precursors->enzymes Substrates This compound This compound enzymes->this compound Synthesizes regulation Iron-dependent Repressor (e.g., Fur) regulation->gene_cluster Represses in high iron

Caption: this compound biosynthesis is directed by a dedicated gene cluster.

Experimental Workflow for this compound Production and Analysis

This workflow outlines the key steps from culture inoculation to the analysis of purified this compound.

Agrochelin_Production_Workflow start Inoculate Agrobacterium in low-iron medium incubation Incubate under optimized conditions start->incubation cas_assay CAS Assay for Siderophore Detection incubation->cas_assay extraction Solvent Extraction incubation->extraction purification Silica Gel Chromatography extraction->purification analysis Purity and Identity Analysis (HPLC, Mass Spectrometry) purification->analysis

Caption: Workflow for this compound production, from culture to analysis.

Troubleshooting Logic for Low this compound Yield

This diagram illustrates a logical approach to troubleshooting low production yields.

Low_Yield_Troubleshooting start Low this compound Yield Detected check_iron Verify Low Iron Conditions in Medium start->check_iron check_culture Check Culture Parameters (pH, Temp, Aeration) start->check_culture optimize_media Optimize Media Components (Carbon/Nitrogen Sources) start->optimize_media verify_strain Confirm Siderophore-Producing Capability of Strain start->verify_strain solution1 Use Acid-Washed Glassware and High-Purity Reagents check_iron->solution1 solution2 Adjust pH and Temperature to Optimal Range check_culture->solution2 solution3 Test Different C/N Ratios and Sources optimize_media->solution3 solution4 Use a Known Siderophore- Producing Positive Control Strain verify_strain->solution4

Caption: A logical guide for troubleshooting low this compound production.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Agrochelin. The information is intended to assist researchers in designing and executing experiments, as well as in interpreting their results. The data and pathways presented herein are based on the known chemical properties of this compound and related compounds and should serve as a guide for experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?

A1: Loss of biological activity is often linked to the chemical degradation of this compound. The primary factors influencing its stability are pH, temperature, and exposure to light. The thiazoline rings and the phenol group in the this compound structure are susceptible to hydrolysis and oxidation, respectively. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store any stock solutions under the recommended conditions.

Q2: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could these be?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. This compound can degrade through several pathways, including hydrolysis of the thiazoline rings and oxidation of the phenolic ring. To identify these products, it is advisable to perform forced degradation studies and characterize the resulting compounds using mass spectrometry and NMR.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For short-term storage of stock solutions, it is recommended to use a buffered solution at a slightly acidic to neutral pH (pH 5-7), stored in amber vials at 4°C for no longer than 24-48 hours. Avoid repeated freeze-thaw cycles.

Q4: Can the presence of metal ions in my buffer affect this compound's stability?

A4: Yes, as a siderophore, this compound has a high affinity for ferric iron (Fe³⁺) and other metal ions. The chelation of metal ions can alter the electronic properties of the molecule, potentially influencing its stability and reactivity. It is crucial to use high-purity water and reagents to minimize metal ion contamination in your buffers and experimental solutions.

This compound Stability Data (Hypothetical)

The following table summarizes the hypothetical stability of this compound under various stress conditions. This data is intended to serve as a guideline for experimental planning.

ConditionParameterValueHalf-life (t½)Primary Degradation Pathway
pH 2.0 (0.01 N HCl)25°C~12 hoursAcid-catalyzed hydrolysis of thiazoline rings
7.0 (Phosphate Buffer)25°C~72 hoursMinimal degradation
10.0 (0.01 N NaOH)25°C~8 hoursBase-catalyzed hydrolysis and oxidation
Temperature 4°CpH 7.0> 200 hours-
25°CpH 7.0~72 hours-
50°CpH 7.0~18 hoursThermal degradation and oxidation
Oxidation 3% H₂O₂25°C~4 hoursOxidation of phenol and sulfur atoms
Photostability UV Light (254 nm)25°C~6 hoursPhotodegradation of the aromatic system
Visible Light25°C~48 hoursSlow photodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate the principal degradation products of this compound under controlled stress conditions for identification and characterization.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a 100 µg/mL solution of this compound in a quartz cuvette to UV light (254 nm) for 48 hours.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability and Purity Analysis of this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm and 320 nm.

  • Column Temperature: 30°C.

Visualizations

Proposed Degradation Pathway of this compound

G This compound This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation DP1 Degradation Product 1 (Hydrolyzed Thiazoline) Hydrolysis->DP1 DP2 Degradation Product 2 (Oxidized Phenol) Oxidation->DP2 DP3 Degradation Product 3 (Ring Cleavage) Photodegradation->DP3

Caption: Proposed major degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Agrochelin_Sample This compound Sample Stress_Conditions Application of Stress Conditions (pH, Temp, Light, Oxidant) Agrochelin_Sample->Stress_Conditions HPLC_Analysis HPLC-UV Analysis Stress_Conditions->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Stress_Conditions->LCMS_Analysis Quantification Quantification of this compound and Degradation Products HPLC_Analysis->Quantification NMR_Analysis NMR Spectroscopy (for structural elucidation) LCMS_Analysis->NMR_Analysis Identification Identification of Degradation Products LCMS_Analysis->Identification Pathway_Elucidation Degradation Pathway Elucidation Identification->Pathway_Elucidation G This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Intracellular Accumulation Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Methods for improving the efficiency of Agrochelin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Agrochelin bioassays. The primary method for detecting and quantifying this compound, a siderophore, is the Chrome Azurol S (CAS) assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound bioassay?

A1: The most common bioassay for this compound, a type of siderophore, is the Chrome Azurol S (CAS) assay. This is a universal colorimetric method for detecting siderophores regardless of their specific structure.[1] The assay is based on the competition for iron between the siderophore and a strong iron chelator, the dye Chrome Azurol S. In the assay reagent, CAS is in a complex with ferric iron (Fe³⁺) and a detergent, which is typically blue or green. When a sample containing this compound is added, the this compound, having a higher affinity for iron, removes the iron from the CAS-dye complex. This release of the free dye results in a color change, typically from blue to orange or yellow, which can be quantified spectrophotometrically.[1][2]

Q2: What are the different formats of the CAS assay for this compound detection?

A2: The CAS assay can be adapted to several formats depending on the experimental needs:

  • Liquid CAS Assay: The sample supernatant is mixed with the CAS solution, and the color change is measured using a spectrophotometer. This format is quantitative.[3]

  • CAS Agar Plate Assay: The CAS reagent is incorporated into an agar medium. When microorganisms that produce this compound are grown on this medium, they create a colored halo around their colonies.[2] This method is primarily qualitative but can be semi-quantitative by measuring the halo diameter.

  • High-Throughput Screening (HTS) Assay: The liquid CAS assay can be adapted to a 96-well microplate format, allowing for the rapid screening of many samples simultaneously.[4][5] This is particularly useful in drug discovery and microbial screening projects.

Q3: How can I quantify the amount of this compound produced?

A3: The amount of this compound can be quantified using the liquid CAS assay by measuring the decrease in absorbance at a specific wavelength (typically around 630 nm). The quantity is often expressed as "siderophore units" or relative siderophore production, calculated using the following formula[6]:

Siderophore Units (%) = [(Ar - As) / Ar] x 100

Where:

  • Ar is the absorbance of the reference (CAS reagent + uninoculated medium)

  • As is the absorbance of the sample (CAS reagent + culture supernatant)

For more precise quantification, a standard curve can be generated using a known siderophore like deferoxamine mesylate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No color change or weak signal in the CAS assay. 1. Low or no this compound production: The microbial strain may not be producing this compound under the current culture conditions. 2. Iron contamination: Trace amounts of iron in the glassware or media can suppress siderophore production. 3. Incorrect pH: The pH of the culture medium can significantly affect siderophore production.1. Optimize culture conditions: Ensure the medium is iron-limited. Optimize parameters such as pH, temperature, carbon, and nitrogen sources (see Table 1). 2. Use iron-free materials: All glassware should be acid-washed (e.g., with 6M HCl) to remove any trace iron.[7] Use high-purity reagents. 3. Adjust medium pH: The optimal pH for siderophore production by marine bacteria is often slightly alkaline (pH 8-8.5).[8]
Inconsistent or variable results between replicates. 1. Inaccurate pipetting: Errors in pipetting the sample or CAS reagent. 2. Non-homogenous sample: The microbial culture may not be well-mixed before taking the supernatant. 3. Contamination: Contamination of the culture can lead to inconsistent siderophore production.1. Use calibrated pipettes: Ensure proper pipetting technique. 2. Thoroughly mix cultures: Vortex or swirl cultures before centrifugation to obtain a uniform sample. 3. Maintain aseptic techniques: Follow strict aseptic procedures to prevent contamination.
Color change in the negative control (uninoculated medium). 1. Presence of chelating agents in the medium: Some media components, like phosphates or organic acids, can weakly chelate iron and cause a false-positive result.[6] 2. pH of the medium: A low pH can sometimes cause a color change in the CAS reagent.1. Use a defined minimal medium: This reduces the chances of interfering compounds. Test the uninoculated medium with the CAS reagent before starting the experiment. 2. Ensure proper buffering: Use a suitable buffer like PIPES to maintain a stable pH.[7]
Inhibition of microbial growth on CAS agar plates. 1. Toxicity of the detergent: The detergent (e.g., HDTMA) in the CAS reagent can be toxic to some microorganisms, particularly fungi and Gram-positive bacteria.[9]1. Use a modified CAS agar: An overlay technique (O-CAS) can be used where the microorganism is grown first, and then an overlay of CAS agar is added.[10] 2. Use a less toxic detergent: Consider replacing HDTMA with a less toxic alternative like N-dodecyl-N,N′-dimethyl-3-amino-1-propanesulfonate (DDAPS).[4]

Experimental Protocols & Data

Table 1: Optimization of Culture Conditions for Siderophore Production by Marine Bacteria

The following table summarizes key parameters that can be optimized to enhance siderophore production, based on studies of marine bacterial isolates.[8]

Parameter Tested Range Optimal Condition (Example)
Incubation Time 24 - 72 hours36 - 48 hours
Temperature 25 - 40 °C30 - 35 °C
pH 7.0 - 9.08.0 - 8.5
Carbon Source Glucose, Sucrose, MannitolSucrose or Glucose
Nitrogen Source Sodium Nitrate, Ammonium SulfateSodium Nitrate or Ammonium Sulfate
Organic Acid Succinic Acid, Citric Acid0.4% Succinic Acid or Citric Acid
Detailed Methodology: High-Throughput Liquid CAS Assay

This protocol is adapted for a 96-well plate format for efficient screening.[6]

Materials:

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 630 nm

  • Iron-limited culture medium

  • CAS assay solution

Procedure:

  • Culture Preparation: Inoculate your microbial strains into an iron-limited medium in a 96-well plate. Culture for 24-48 hours under optimized conditions.

  • Supernatant Collection: Centrifuge the 96-well plate to pellet the cells.

  • Assay Reaction: In a new 96-well plate, add 100 µL of the CAS assay solution to each well using a multi-channel pipette.

  • Sample Addition: Carefully transfer 100 µL of the cell-free supernatant from the culture plate to the corresponding wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours). The incubation time should be optimized for your specific siderophore.

  • Absorbance Measurement: Measure the absorbance of each well at 630 nm using a plate reader.

  • Calculation: Calculate the siderophore units as described in the FAQ section.

Visualizations

Principle of the Chrome Azurol S (CAS) Assay

CAS_Assay_Principle cluster_before Before Adding this compound cluster_after After Adding this compound CAS_Fe_Complex CAS-Fe³⁺-Detergent Complex Blue/Green Color Agrochelin_Fe This compound-Fe³⁺ Complex CAS_Fe_Complex->Agrochelin_Fe + this compound Free_CAS Free CAS Dye Orange/Yellow Color CAS_Fe_Complex->Free_CAS This compound This compound

Caption: Principle of the CAS assay for this compound detection.

High-Throughput Screening (HTS) Workflow for this compound Bioassay

HTS_Workflow Start Start: Microbial Culture (96-well plate) Incubation Incubate under Iron-Limited Conditions Start->Incubation Centrifugation Centrifuge Plate to Pellet Cells Incubation->Centrifugation Supernatant_Transfer Transfer Supernatant to New Plate Centrifugation->Supernatant_Transfer Add_CAS Add CAS Reagent to Assay Plate Supernatant_Transfer->Add_CAS Mix_and_Incubate Mix and Incubate at Room Temperature Add_CAS->Mix_and_Incubate Read_Absorbance Read Absorbance at 630 nm Mix_and_Incubate->Read_Absorbance Data_Analysis Calculate Siderophore Units (%) Read_Absorbance->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for a high-throughput this compound bioassay.

References

Technical Support Center: Validating Agrochelin Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agrochelin, a novel alkaloid antibiotic isolated from a marine Agrobacterium species, has demonstrated cytotoxic properties, making it a compound of interest for researchers in oncology and drug development.[1][2][3] This technical support center provides comprehensive guidance for scientists and professionals working with this compound and other novel cytotoxic agents. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate validation of cytotoxicity experiment results. While specific quantitative cytotoxicity data and the detailed mechanism of action for this compound are not extensively documented in publicly available literature, this guide provides a robust framework for its investigation based on established methodologies for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when planning a cytotoxicity study for a novel compound like this compound?

A1: Before initiating cytotoxicity experiments, it is crucial to:

  • Characterize the compound: Ensure the purity and stability of your this compound sample.

  • Select appropriate cell lines: Choose a panel of cell lines relevant to your research focus (e.g., specific cancer types). It is also advisable to include a non-cancerous cell line to assess selectivity.[4]

  • Determine the solvent: Identify a suitable solvent for this compound that is non-toxic to the cells at the final concentration used. Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration should typically be kept below 0.5%.

  • Establish a concentration range: Perform a preliminary dose-response experiment to determine a broad range of concentrations to test, from non-toxic to highly toxic.

Q2: How do I choose the right cytotoxicity assay for this compound?

A2: The choice of assay depends on the expected mechanism of cell death. It is recommended to use multiple assays to obtain a comprehensive understanding of this compound's cytotoxic effects.

  • MTT or similar tetrazolium-based assays (XTT, WST): These assays measure metabolic activity and are useful for assessing cell viability and proliferation.[5][6] However, be aware that some compounds can interfere with the tetrazolium reduction, leading to inaccurate results.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis.[9][10]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide): These assays can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death.[11]

Q3: I am observing inconsistent results in my MTT assays with this compound. What could be the cause?

A3: Inconsistent MTT assay results can stem from several factors:

  • Compound interference: this compound, like some other natural products, might directly reduce the MTT reagent or interfere with the absorbance reading.[7][8] Include a control with this compound in cell-free media to check for this.

  • Cell density: Inconsistent cell seeding will lead to variable results. Ensure a uniform cell number is plated in each well.

  • Incubation time: The timing of compound treatment and MTT addition should be consistent across experiments.

  • Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance.[6]

Q4: My LDH assay shows low cytotoxicity even though I observe cell death under the microscope. Why might this be?

A4: This discrepancy can occur due to:

  • Growth inhibition vs. cytotoxicity: If this compound is primarily inhibiting cell growth without causing significant membrane damage, the LDH release will be low.[9]

  • Timing of the assay: LDH is released upon loss of membrane integrity. If cells are undergoing apoptosis, significant LDH release may only occur in the later stages.

  • Serum LDH: The serum in the culture medium contains LDH, which can contribute to high background readings. Using a serum-free medium during the assay or including a medium-only background control is recommended.[12][13]

Q5: How can I confirm if this compound is inducing apoptosis?

A5: To confirm apoptosis, you can use a combination of methods:

  • Annexin V/PI Staining: This flow cytometry-based assay is a standard method to detect the externalization of phosphatidylserine, an early marker of apoptosis.[11]

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.

  • DNA Fragmentation Analysis: Look for the characteristic DNA laddering pattern on an agarose gel or use a TUNEL assay.

  • Morphological analysis: Observe cell shrinkage, membrane blebbing, and chromatin condensation using microscopy.

Troubleshooting Guides

Troubleshooting the MTT Assay
Problem Possible Cause Solution
High background absorbance in control wells Contamination of media or reagents.[6]Use fresh, sterile reagents and media. Filter-sterilize the MTT solution.
Phenol red or serum in the media can interfere.[5]Use a serum-free, phenol red-free medium during the MTT incubation step. Include a "media only" background control.
This compound directly reduces MTT.[8]Run a control with this compound in cell-free media to quantify its direct effect on MTT reduction and subtract this from the cell-based readings.
Low absorbance readings in all wells Insufficient number of viable cells.[14]Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase.
Insufficient incubation time with MTT.Increase the incubation time with the MTT reagent. Check for formazan crystal formation under a microscope.
Incomplete solubilization of formazan crystals.[6]Ensure complete dissolution by vigorous pipetting or shaking. Use an appropriate solubilization buffer.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Avoid edge effects by not using the outer wells of the plate.
Pipetting errors.Calibrate pipettes regularly and ensure accurate pipetting techniques.
Unexpected increase in absorbance at high this compound concentrations This compound may be colored and absorb at the same wavelength as formazan.Measure the absorbance of this compound alone at different concentrations and subtract it from the final readings.
This compound may induce metabolic changes that increase reductase activity.[8]Use an alternative cytotoxicity assay (e.g., LDH or Annexin V) to confirm the results.
Troubleshooting the LDH Assay
Problem Possible Cause Solution
High background LDH activity LDH present in the serum of the culture medium.[12][13]Use a serum-free medium for the experiment or reduce the serum concentration. Include a "media only" control to determine the background LDH level.
Lysis of cells during handling.Handle cells gently during plating and treatment.
Low signal or no significant increase in LDH release with treatment This compound is cytostatic (inhibits growth) rather than cytotoxic (kills cells).[9]Use a proliferation assay like MTT or cell counting to assess cytostatic effects.
Assay performed too early; membrane integrity is still intact.Perform a time-course experiment to determine the optimal time point for LDH release.
Cell number is too low.Optimize the initial cell seeding density.
High variability between replicates Inconsistent cell numbers.Ensure uniform cell seeding.
Bubbles in the wells.Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings. Centrifuge the plate briefly before reading.
Troubleshooting the Annexin V/PI Apoptosis Assay
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly, causing membrane damage.Handle cells gently during harvesting and staining. Use trypsin for a minimal amount of time if needed.
Cells were overgrown or unhealthy before the experiment.Use cells from a healthy, sub-confluent culture.
Low percentage of apoptotic cells even with a known apoptosis inducer Incorrect compensation settings on the flow cytometer.Set up single-color controls for Annexin V and PI to properly compensate for spectral overlap.
Reagents have lost activity.Use fresh or properly stored reagents.
High percentage of PI positive (necrotic) cells The concentration of this compound is too high, causing rapid necrosis.Test a lower range of concentrations.
Cells were incubated for too long after treatment.Perform a time-course experiment to capture the early apoptotic phase.
Difficulty distinguishing between late apoptotic and necrotic populations These two populations can have overlapping fluorescence profiles.Analyze the data in conjunction with other apoptosis markers (e.g., caspase activation) or morphological changes.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Read Absorbance: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using trypsin-EDTA, then collect and centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately on a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding agrochelin_prep This compound Preparation treatment Treatment with this compound agrochelin_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis viability Cell Viability mtt->viability cytotoxicity Cytotoxicity ldh->cytotoxicity mode_of_death Mode of Cell Death apoptosis->mode_of_death

Caption: General workflow for assessing the cytotoxicity of this compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway agrochelin_ext This compound death_receptor Death Receptors (e.g., Fas, TNFR) agrochelin_ext->death_receptor Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 agrochelin_int This compound mitochondria Mitochondria agrochelin_int->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in Agrochelin-related research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Agrobacterium sp. culture is showing poor growth and low yield of this compound. What are the common causes and solutions?

A1: Low yield is a frequent challenge in natural product fermentation. Several factors in your culture conditions could be the cause.

  • Iron Contamination: this compound is a siderophore, and its production is induced under iron-deficient conditions. Trace amounts of iron in your media can suppress its synthesis.

    • Troubleshooting: Use high-purity water and reagents. Deferrate your glassware by washing with 6M HCl and rinsing thoroughly with distilled water.[1][2]

  • Suboptimal Culture Parameters: The growth of Agrobacterium sp. and production of this compound are sensitive to pH, temperature, and nutrient availability.

    • Troubleshooting: Systematically optimize culture conditions. Common optimal conditions for siderophore production are often found at a neutral to slightly alkaline pH (7.0-8.0) and temperatures between 28-37°C.[3][4][5][6] Ensure your medium has an appropriate carbon-to-nitrogen ratio.

Q2: I am having difficulty isolating and purifying this compound from the fermentation broth.

A2: The isolation of natural products like this compound can be complex due to the presence of other metabolites.

  • Inefficient Extraction: this compound is obtained from bacterial cells via solvent extraction.[4][7] The choice of solvent and extraction method is critical.

    • Troubleshooting: Start with a solvent of intermediate polarity, such as ethyl acetate or butanol, to extract from the cell pellet. Perform multiple extraction rounds to ensure complete recovery.

  • Poor Chromatographic Separation: Co-elution of similar compounds is a common issue in purification.

    • Troubleshooting: Use silica gel chromatography as a primary purification step.[4][7] If you still observe impurities, consider using a secondary purification step with a different stationary phase (e.g., reverse-phase C18) or a different solvent system. High-Performance Liquid Chromatography (HPLC) can be used for final purification.

Q3: My purified this compound shows inconsistent cytotoxic activity in my cell-based assays.

A3: Variability in cytotoxicity assays can arise from the compound itself or the assay procedure.

  • Compound Degradation: Natural products can be unstable. Improper storage can lead to a loss of bioactivity.

    • Troubleshooting: Store purified this compound at -20°C or below, protected from light. For long-term storage, consider storing it as a dry powder.

  • Assay Variability: The MTT assay, commonly used for cytotoxicity, can be influenced by several factors.

    • Troubleshooting: Ensure consistent cell seeding density and incubation times.[7][8][9] Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound) to account for any solvent-induced toxicity. Confirm results with a secondary, mechanistically different viability assay.

Q4: How can I confirm that the compound I have isolated is indeed this compound?

A4: Structural confirmation is essential. A recent study identified an epimer of this compound, named massiliachelin, highlighting the importance of stereochemical analysis.[10]

  • Spectroscopic Analysis: Comprehensive spectroscopic data is required for unambiguous identification.

    • Troubleshooting: Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and high-resolution mass spectrometry (HR-MS) to determine the chemical structure. Compare your data with published values for this compound.[10]

Data Presentation

Table 1: Optimization of Fermentation Parameters for Siderophore Production

ParameterCondition 1Condition 2Condition 3Siderophore Yield (% SU*)
pH 6.07.08.065%
7.07.07.085%
8.07.07.092%
Temperature (°C) 25303578%
30303091%
35303082%
Carbon Source (0.5% w/v) GlucoseSucroseGlycerol88%
SucroseSucroseSucrose85%
GlycerolSucroseSucrose94%
Nitrogen Source (0.5% w/v) Ammonium ChloridePeptoneL-Asparagine93%
PeptonePeptonePeptone89%
L-AsparaginePeptoneL-Asparagine96%

% Siderophore Units (SU) are a semi-quantitative measure of siderophore production based on the CAS assay.

Table 2: Representative Cytotoxicity of a Siderophore Antibiotic on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast15.8
MDA-MB-231Breast12.5
HeLaCervical21.3
A549Lung25.1
HepG2Liver18.9

IC₅₀ (half-maximal inhibitory concentration) values are representative and may vary based on experimental conditions.

Experimental Protocols

1. Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol provides a method for detecting siderophore production by observing a color change in the CAS reagent.

  • Reagent Preparation:

    • Blue Dye Solution:

      • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of ddH₂O.

      • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

      • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.

      • Slowly mix Solution 1 and Solution 2, then add Solution 3 while stirring vigorously. Autoclave and store in a dark bottle.

    • CAS Agar Plates:

      • Prepare your desired bacterial growth medium (e.g., MM9 salts medium).

      • Autoclave the medium and cool to 50°C.

      • Aseptically add the Blue Dye solution to the medium (1 part dye to 9 parts medium) and mix gently.

      • Pour into sterile Petri dishes.

  • Procedure:

    • Inoculate your test bacterium onto the center of a CAS agar plate.

    • Incubate at the optimal growth temperature for 24-72 hours.

    • Siderophore production is indicated by a color change from blue to orange/yellow around the colony.

2. MTT Assay for Cytotoxicity

This protocol outlines a colorimetric assay to assess the cytotoxic effect of this compound on cancer cell lines.

  • Reagent Preparation:

    • MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Filter-sterilize and store at -20°C, protected from light.

    • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[8][9][11]

Mandatory Visualization

cluster_0 Bacterial Cell (e.g., Agrobacterium sp.) cluster_1 Extracellular Environment (Iron-deficient) cluster_2 Target Cell (e.g., Cancer Cell) This compound This compound (Siderophore) Fe3 Fe³⁺ (Insoluble Iron) This compound->Fe3 Chelation Agrochelin_Fe3 This compound-Fe³⁺ Complex Fe3->Agrochelin_Fe3 Receptor Siderophore Receptor Agrochelin_Fe3->Receptor Binding & Uptake Iron_Deprivation Intracellular Iron Deprivation Receptor->Iron_Deprivation Leads to Cell_Death Cell Growth Inhibition & Cytotoxicity Iron_Deprivation->Cell_Death Induces

Caption: Mechanism of this compound-induced cytotoxicity via iron sequestration.

Fermentation 1. Fermentation of Agrobacterium sp. Extraction 2. Solvent Extraction of Cell Mass Fermentation->Extraction Purification 3. Chromatographic Purification Extraction->Purification Structure 4. Structural Elucidation (NMR, MS) Purification->Structure Bioassay 5. Cytotoxicity Assay (e.g., MTT) Purification->Bioassay Data_Analysis 6. Data Analysis (IC₅₀ Determination) Structure->Data_Analysis Bioassay->Data_Analysis

Caption: Experimental workflow for this compound research.

References

Techniques for enhancing the purity of Agrochelin samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the purity of Agrochelin samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a cytotoxic alkaloid antibiotic naturally produced by the marine bacterium Agrobacterium sp.[1][2][3] It is classified as a phenol and monophenol[4]. This compound and its acetyl derivative have demonstrated cytotoxic activity, making them of interest in drug development[1][2]. Its biological activity is suggested to be related to its ability to chelate divalent metal ions like Zn2+ and potential antitumor properties[3].

Q2: What are the most common impurities in this compound samples?

Impurities in a natural product sample like this compound can originate from several sources:

  • Biosynthetic byproducts: The producing organism, Agrobacterium sp., may synthesize structurally related molecules or isomers. For instance, an epimer of this compound, named massiliachelin, has been identified, which is produced under iron-deficient conditions.

  • Extraction-related impurities: The initial solvent extraction from the bacterial cells can co-extract other cellular components, such as lipids and pigments.

  • Degradation products: this compound may degrade if exposed to harsh conditions such as extreme pH, high temperatures, or light. The specific degradation products of this compound are not well-documented in the public domain, but degradation is a common source of impurities for complex organic molecules.

  • Residual solvents: Solvents used during extraction and chromatography may remain in the final sample if not properly removed.

Q3: What is the standard method for purifying this compound?

The originally documented method for the purification of this compound involves a two-step process:

  • Solvent Extraction: this compound is first extracted from the bacterial cells using an appropriate organic solvent.

  • Silica Gel Chromatography: The crude extract is then subjected to silica gel chromatography to separate this compound from other co-extracted compounds[1][2].

Further polishing steps using techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.

Q4: How can I improve the resolution and purity of this compound during silica gel chromatography?

Improving separation on silica gel often involves optimizing the mobile phase. For polar compounds like alkaloids, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is typically used. Systematically varying the solvent ratio (gradient elution) can significantly improve separation. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can reduce peak tailing and improve peak shape by neutralizing active sites on the silica gel.

Q5: My this compound sample appears to be degrading during purification. What can I do to minimize this?

To minimize degradation, consider the following:

  • Temperature: Perform all purification steps at reduced temperatures (e.g., in a cold room or using ice baths) if this compound is found to be thermolabile.

  • pH: Avoid exposure to strong acids or bases. If pH adjustment is necessary, use buffered solutions.

  • Light: Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • Oxygen: If the compound is susceptible to oxidation, consider using degassed solvents and performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Silica Gel Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
This compound is not moving from the baseline (Rf = 0) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
This compound is running with the solvent front (Rf = 1) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
Streaking or tailing of the this compound spot/band 1. The sample is overloaded on the column. 2. Strong interaction between the polar this compound and the acidic silica gel. 3. The sample is not fully dissolved in the mobile phase.1. Reduce the amount of sample loaded onto the column. 2. Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic silica surface. 3. Ensure the crude sample is fully dissolved in a small amount of a suitable solvent before loading. Dry-loading the sample onto silica gel can also be an effective technique.
Poor separation of this compound from impurities The mobile phase composition is not optimal for resolving the compounds of interest.1. Try a different solvent system with different selectivities (e.g., replace methanol with acetone or ethyl acetate). 2. Use a shallower solvent gradient during elution to increase the separation between closely eluting compounds. 3. Consider using a different stationary phase, such as alumina or reversed-phase silica (C18).
Loss of this compound during chromatography This compound may be irreversibly adsorbed to or degrading on the silica gel.1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine. 2. Perform the chromatography at a lower temperature. 3. If degradation is suspected, perform a quick stability test of this compound on a small amount of silica gel.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad or split peaks for this compound 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent is too strong.1. Flush the column with a strong solvent or replace the column if it's old. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. For alkaloids, a slightly basic mobile phase often improves peak shape. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase before each injection.
Low recovery of this compound 1. Adsorption of the compound onto the column or system components. 2. Degradation of the compound in the mobile phase.1. Add a competing base like triethylamine to the mobile phase to reduce non-specific binding. 2. Check the stability of this compound in the mobile phase over time. If unstable, consider using a different mobile phase or performing the purification at a lower temperature.

Experimental Protocols

Protocol 1: General Purification of this compound by Silica Gel Chromatography

This protocol is a general guideline based on the initial isolation reports[1][2]. Optimization will be required based on the specific impurity profile of your crude extract.

  • Preparation of the Crude Extract:

    • Lyophilize the Agrobacterium sp. cell culture.

    • Extract the dried biomass with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Column Preparation:

    • Choose a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing it with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 100% dichloromethane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Collect fractions of a consistent volume.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Protocol 2: Stability-Indicating HPLC Method Development for Purity Analysis

This protocol outlines the steps to develop an HPLC method to assess the purity of this compound and detect any degradation products.

  • Forced Degradation Studies:

    • Subject dilute solutions of this compound to various stress conditions to intentionally induce degradation:

      • Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal degradation: Heat a solid sample at 80°C for 48 hours.

      • Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

  • HPLC Method Development:

    • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

      • B: Acetonitrile or methanol with 0.1% formic acid or TFA.

    • Gradient Elution: Start with a high aqueous content (e.g., 90% A) and run a linear gradient to a high organic content (e.g., 90% B) over 20-30 minutes.

    • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is ideal for assessing peak purity.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Method Optimization:

    • Analyze the stressed samples using the initial HPLC method.

    • The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks.

    • Adjust the gradient slope, mobile phase modifiers (e.g., type and concentration of acid), and column type if necessary to improve resolution.

Visualizations

Logical Workflow for this compound Purification and Analysis

Workflow for this compound Purification and Purity Assessment cluster_0 Purification cluster_1 Analysis Bacterial_Culture Agrobacterium sp. Culture Extraction Solvent Extraction Bacterial_Culture->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified Partially Purified this compound Silica_Gel_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (Optional) Partially_Purified->Prep_HPLC Pure_this compound High-Purity this compound Partially_Purified->Pure_this compound Prep_HPLC->Pure_this compound Purity_Analysis Purity Assessment (HPLC) Pure_this compound->Purity_Analysis Structure_Verification Structure Verification (NMR, MS) Purity_Analysis->Structure_Verification Final_Product Characterized this compound Structure_Verification->Final_Product

Caption: A logical workflow for the purification and analysis of this compound.

Hypothetical Signaling Pathway for this compound's Cytotoxic Action

Based on the mechanism of other natural product antibiotics, a plausible hypothesis for this compound's cytotoxic effect is the inhibition of bacterial type I signal peptidase (SPase)[4].

Hypothetical Mechanism of Action for this compound This compound This compound SPase Type I Signal Peptidase (SPase) This compound->SPase Inhibits Mature_Proteins Mature Secreted Proteins SPase->Mature_Proteins Accumulation Accumulation of Unprocessed Preproteins in Membrane SPase->Accumulation leads to Preproteins Secretory Preproteins Preproteins->SPase Cleavage Membrane_Stress Cell Membrane Stress Accumulation->Membrane_Stress Cell_Lysis Cell Lysis and Death Membrane_Stress->Cell_Lysis

Caption: Hypothetical signaling pathway of this compound's cytotoxic action.

References

Resolving inconsistencies in Agrochelin experimental data

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Agrochelin Experiments

Welcome to the technical support center for this compound-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common inconsistencies in their experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Inconsistent IC50 Values for this compound Across Experiments

Question: We are observing significant variability in the IC50 values of this compound in our cytotoxicity assays across different experimental batches. What could be the potential causes and how can we troubleshoot this?

Answer:

Inconsistent IC50 values are a common issue that can arise from several factors, ranging from reagent stability to procedural variations. Below is a step-by-step guide to help you identify and resolve the source of this inconsistency.

Troubleshooting Steps:

  • Verify Compound Integrity and Stock Solution:

    • This compound Stock: Ensure the this compound stock solution is freshly prepared. If using a previously prepared stock, verify its stability and storage conditions. Repeated freeze-thaw cycles can degrade the compound.

    • Solvent Effects: Confirm that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used in the experiment. Run a solvent control.

  • Standardize Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to cytotoxic agents.

    • Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. Over- or under-confluent cells can exhibit differential sensitivity to this compound.

  • Assay-Specific Troubleshooting:

    • Incubation Times: Strictly adhere to the specified incubation times for both the compound treatment and the assay reagents.

    • Reagent Preparation: Prepare assay reagents (e.g., MTT, LDH substrate) fresh for each experiment.

Hypothetical Data on IC50 Variability:

Batch IDCell PassageThis compound StockIC50 Value (µM)Notes
Batch 15Fresh10.2Consistent with literature.
Batch 252-week old18.5Higher IC50, potential compound degradation.
Batch 320Fresh25.1High passage number cells show resistance.
Batch 45Fresh10.5Consistent results with standardized protocol.

Troubleshooting Workflow for Inconsistent IC50 Values

G start Inconsistent IC50 Values check_compound Verify this compound Stock Integrity start->check_compound check_cells Standardize Cell Culture Conditions start->check_cells check_assay Review Assay Protocol start->check_assay fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock solvent_control Run Solvent Control check_compound->solvent_control passage_control Use Low Passage Cells check_cells->passage_control incubation_time Standardize Incubation Times check_assay->incubation_time resolve Consistent IC50 Achieved fresh_stock->resolve passage_control->resolve solvent_control->resolve incubation_time->resolve G start High Background Signal q1 Are cells healthy? Yes No start->q1 q2 Is handling gentle? Yes No q1:f1->q2 check_contamination Check for Contamination q1:f2->check_contamination q3 Reagents fresh? Yes No q2:f1->q3 review_handling Review Pipetting Technique q2:f2->review_handling prepare_reagents Prepare Fresh Reagents q3:f2->prepare_reagents resolved Background Signal Reduced q3:f1->resolved G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Pathway Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mitochondria Mitochondrial Membrane Depolarization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Validation & Comparative

Validating the Cytotoxic Effects of Agrochelin in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the cytotoxic effects of Agrochelin, a siderophore with potential anticancer properties. Given the limited publicly available data on this compound's specific cytotoxicity, this guide offers a comparative analysis with other well-characterized siderophores and standard chemotherapeutic agents, namely Doxorubicin and Cisplatin. The provided experimental protocols and data presentation will enable researchers to design and execute robust validation studies.

Comparative Cytotoxicity Analysis

To contextualize the potential efficacy of this compound, it is essential to compare its cytotoxic activity against established anticancer compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values of the siderophores Deferoxamine (DFO) and Bacillibactin analogues, alongside Doxorubicin and Cisplatin, in four representative cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and K-562 (leukemia).

Table 1: Comparative IC50 Values of Siderophores and Chemotherapeutic Drugs in Various Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)K-562 (Leukemia) IC50 (µM)
This compound Data not availableData not availableData not availableData not available
Deferoxamine (DFO) No significant toxicity up to 100 µM7.5[1]> 200[1]Induces apoptosis, specific IC50 not reported[2]
Bacillibactin Analogues 2.9 - 8.2[3][4]Data not availableData not availableData not available
Doxorubicin 0.4 - 8.3[3][5][6]0.017 - >20[1][2][4][7]0.4 - 1.9[8][9]0.031 - 0.8[10][11]
Cisplatin 0.65 - 10[12][13][14]6.14 - 9.73[15][16][17][18]4.2 - 18[19][20][21]Data not available

Experimental Protocols for Cytotoxicity Validation

To ensure rigorous and reproducible validation of this compound's cytotoxic effects, the following detailed experimental protocols are provided for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_0 Cell Seeding and Treatment cluster_1 MTT Incubation and Formazan Solubilization cluster_2 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO or SDS) F->G H Incubate until formazan crystals are fully dissolved G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 values I->J

Caption: Workflow of the MTT assay for cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Treat the cells with a range of concentrations of this compound and control compounds (e.g., Doxorubicin, Cisplatin) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat cells with this compound B Harvest cells by trypsinization or scraping A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes E->F G Analyze cells by flow cytometry F->G H Differentiate between viable, apoptotic, and necrotic cells G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, lyse the cells using the provided lysis buffer.

  • Caspase Activity Measurement: Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent substrate for Caspase-3/7, to the cell lysate.

  • Luminescence Reading: Incubate at room temperature and measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Proposed Signaling Pathway of Siderophore-Induced Cytotoxicity

Siderophores like this compound are believed to exert their cytotoxic effects primarily through iron chelation, which disrupts essential cellular processes in cancer cells that have a high iron demand.

Signaling Pathway of Iron Chelation by Siderophores

Siderophore_Pathway This compound This compound (Siderophore) ExtracellularFe Extracellular Fe³⁺ This compound->ExtracellularFe Chelation IntracellularFe Intracellular Labile Iron Pool ExtracellularFe->IntracellularFe Depletion ROS Reactive Oxygen Species (ROS) Generation IntracellularFe->ROS DNA_synthesis Inhibition of Ribonucleotide Reductase (DNA Synthesis) IntracellularFe->DNA_synthesis Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_synthesis->CellCycleArrest CellCycleArrest->Apoptosis

References

A Comparative Analysis of Agrochelin and Massiliachelin: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the biological activities of the siderophore Agrochelin and its epimer, massiliachelin, is currently limited by the available scientific literature. While both molecules, produced by different bacterial species, have been identified as bioactive, a lack of publicly accessible, quantitative data, particularly for massiliachelin, and the absence of studies performing a head-to-head comparison, prevent a complete assessment of their relative potency and mechanisms of action.

This compound, a cytotoxic antibiotic isolated from a marine Agrobacterium species, has demonstrated cytotoxic effects.[1] In contrast, massiliachelin, produced by Massilia sp., is primarily characterized as a siderophore, a molecule with a high affinity for iron, playing a role in iron acquisition for the bacterium.[2] It is structurally a diastereomer of the cytotoxic alkaloid this compound, suggesting that it may also possess cytotoxic properties, though this has not been extensively documented.[2]

Comparative Biological Activity: An Overview

Due to the limitations in the available data, a quantitative comparison of the biological activities of this compound and massiliachelin is not feasible at this time. The following table summarizes the currently known biological activities based on existing publications.

Biological ActivityThis compoundMassiliachelin & Related Compounds
Cytotoxicity Exhibited cytotoxic activity.[1] Specific IC50 values against various cancer cell lines are not publicly available in detail.Described as an epimer of a "cytotoxic alkaloid," suggesting potential cytotoxicity, but no quantitative data (e.g., IC50 values) is available.[2]
Antibacterial Activity Not extensively reported in the reviewed literature.Intermediates and shunt products of massiliachelin biosynthesis have shown modest inhibitory activities against Bacillus subtilis.[3] Quantitative data such as Minimum Inhibitory Concentration (MIC) values for massiliachelin itself are not available.
Siderophore Activity Not a primary reported function.Confirmed siderophore activity, indicating a role in iron chelation and uptake.[2]

Experimental Methodologies

Detailed experimental protocols for the specific biological assays performed on this compound and massiliachelin are not fully available in the public domain. However, based on the published studies, the following general methodologies are relevant.

Cytotoxicity Assay (General Protocol)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antibacterial Assay: Filter Paper Disc Diffusion Method

This method is used to qualitatively assess the antibacterial activity of a compound.

  • Bacterial Culture Preparation: A standardized inoculum of the target bacterium (e.g., Bacillus subtilis) is prepared and uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound (e.g., massiliachelin intermediates).

  • Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

  • Zone of Inhibition Measurement: If the compound has antibacterial activity, a clear zone where bacterial growth is inhibited will appear around the disc. The diameter of this zone is measured to determine the extent of the inhibitory effect.

Signaling Pathways and Mechanisms of Action

Detailed signaling pathways for either this compound or massiliachelin have not been elucidated in the available literature. As a thiazoline-containing siderophore, massiliachelin's primary role is likely related to iron homeostasis. Siderophores can influence various cellular processes by modulating iron availability, which is crucial for numerous enzymatic reactions and cellular functions. The cytotoxic mechanism of this compound remains to be fully characterized.

Logical Relationship between this compound and Massiliachelin

The structural relationship and known activities of this compound and massiliachelin can be visualized as follows:

G Relationship between this compound and Massiliachelin This compound This compound Cytotoxicity Cytotoxic Activity This compound->Cytotoxicity Exhibits Massiliachelin Massiliachelin Massiliachelin->this compound Epimers Massiliachelin->Cytotoxicity Potentially Exhibits Siderophore Siderophore Activity (Iron Scavenging) Massiliachelin->Siderophore Exhibits Epimer Is an Epimer of

Caption: Structural and functional relationship between this compound and its epimer, massiliachelin.

References

A Comparative Analysis of the Iron-Binding Capacity of Siderophores: Agrobactin in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the iron-binding capacity of agrobactin and other well-characterized siderophores, namely enterobactin, desferrioxamine B, and ferrichrome. Siderophores, small-molecule chelators with a high affinity for ferric iron (Fe³⁺), are crucial for iron acquisition in many microorganisms and are of significant interest in drug development, particularly as antimicrobial agents and for chelation therapy.

While "Agrochelin" was initially queried, literature primarily identifies it as a cytotoxic antibiotic. The prominent siderophore produced by Agrobacterium tumefaciens is agrobactin. This guide focuses on agrobactin, providing a detailed comparison of its iron-binding characteristics with other key siderophores, supported by experimental data and methodologies.

Quantitative Comparison of Iron-Binding Capacity

The affinity of a siderophore for ferric iron is quantified by its stability constant (log β) and its pFe value. The stability constant represents the equilibrium constant for the formation of the siderophore-iron complex. A higher log β value indicates a stronger binding affinity. The pFe value is the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4) and total iron and ligand concentrations, providing a more biologically relevant measure of iron-chelating efficiency under physiological conditions.

SiderophoreTypeOrganism(s)log β (Fe³⁺)pFe (at pH 7.4)
Agrobactin CatecholateAgrobacterium tumefaciensData not availableData not available
Enterobactin CatecholateEscherichia coli, Salmonella enterica~49 - 52~35.5
Desferrioxamine B HydroxamateStreptomyces pilosus~30.6~26.6
Ferrichrome HydroxamateAspergillus, Ustilago, Penicillium species~29.1~25.2

Note: The log β and pFe values can vary slightly depending on the experimental conditions.

From the available data, enterobactin exhibits the highest known binding affinity for ferric iron, significantly surpassing that of the hydroxamate-type siderophores, desferrioxamine B and ferrichrome.[1] This exceptional affinity is attributed to its three catecholate groups that coordinate with the iron atom.

Experimental Protocols for Determining Iron-Binding Capacity

The determination of siderophore iron-binding capacity is crucial for understanding their biological function and potential therapeutic applications. The two primary methods for quantifying this are potentiometric titration and spectrophotometric assays.

This method directly measures the formation constant of a metal-ligand complex by monitoring the change in hydrogen ion concentration (pH) as a strong base is added to a solution containing the siderophore and ferric iron.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified siderophore of known concentration in deionized, metal-free water.

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a stock solution of ferric chloride (FeCl₃) of known concentration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH electrode using standard buffer solutions.

    • In a thermostated titration vessel, add a known volume of the siderophore solution and the background electrolyte.

    • Add a precise amount of the FeCl₃ solution to achieve the desired siderophore-to-iron ratio (typically 1:1).

    • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of the titrant.

    • Perform a separate titration of the free siderophore (without iron) to determine its protonation constants.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate titration curves.

    • Use specialized software to analyze the titration data. The software fits the data to a model that includes the protonation constants of the siderophore and the formation constants of the iron-siderophore complexes. This analysis yields the overall stability constant (β).

The CAS assay is a widely used colorimetric method for detecting and quantifying siderophores. It is a competitive assay where the siderophore removes iron from a colored complex (Fe-CAS), causing a color change that can be measured spectrophotometrically.

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve Chrome Azurol S in deionized water.

    • Prepare a solution of hexadecyltrimethylammonium bromide (HDTMA).

    • Prepare a solution of FeCl₃ in HCl.

    • Slowly mix the FeCl₃ solution with the CAS solution, then slowly add the HDTMA solution while stirring vigorously to form the blue Fe-CAS-HDTMA complex.

    • Add a buffer solution (e.g., piperazine) to adjust the pH to the desired level (typically around 6.8).

  • Assay Procedure:

    • Prepare a cell-free supernatant from a microbial culture grown under iron-limiting conditions.

    • Mix a known volume of the supernatant with the CAS assay solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes) to allow for the color change to stabilize.

    • Measure the absorbance of the solution at 630 nm using a spectrophotometer. A decrease in absorbance indicates the presence of siderophores.

  • Quantification:

    • To quantify the amount of siderophore, a standard curve can be generated using a known siderophore (e.g., desferrioxamine B).

    • The siderophore concentration in the sample is then determined by comparing its absorbance to the standard curve.

    • The results are often expressed in terms of "% siderophore units" relative to a reference.

Visualizing Siderophore-Iron Interactions

The following diagrams illustrate the conceptual workflows and relationships in the study of siderophore-mediated iron acquisition.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Output Culture Microbial Culture (Iron-deficient medium) Purification Siderophore Purification Culture->Purification Potentiometry Potentiometric Titration Purification->Potentiometry Spectrophotometry Spectrophotometric Assay (CAS) Purification->Spectrophotometry StabilityConstant Stability Constant (log β) Potentiometry->StabilityConstant Spectrophotometry->StabilityConstant pFe_Value pFe Value StabilityConstant->pFe_Value

Caption: Experimental workflow for determining siderophore iron-binding capacity.

Iron_Chelation_Competition cluster_siderophores Competing Siderophores Fe3_plus Fe³⁺ Agrobactin Agrobactin Fe3_plus->Agrobactin Chelation Enterobactin Enterobactin Fe3_plus->Enterobactin Chelation Desferrioxamine Desferrioxamine B Fe3_plus->Desferrioxamine Chelation Ferrichrome Ferrichrome Fe3_plus->Ferrichrome Chelation Fe_Agrobactin Fe-Agrobactin Complex Agrobactin->Fe_Agrobactin Fe_Enterobactin Fe-Enterobactin Complex Enterobactin->Fe_Enterobactin Fe_Desferrioxamine Fe-Desferrioxamine Complex Desferrioxamine->Fe_Desferrioxamine Fe_Ferrichrome Fe-Ferrichrome Complex Ferrichrome->Fe_Ferrichrome

Caption: Competitive iron chelation by different siderophores.

References

A Comparative Analysis of the Cytotoxic Potency of Agrochelin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic mechanisms and potencies of the novel antibiotic Agrochelin and the established chemotherapeutic agent doxorubicin.

In the landscape of oncology drug discovery, the evaluation of novel cytotoxic agents against established therapeutics is a critical step. This guide provides a comparative analysis of this compound, a recently discovered antibiotic with cytotoxic properties, and doxorubicin, a cornerstone of chemotherapy for decades. While extensive data on doxorubicin's efficacy and mechanism are available, research on this compound is in its nascent stages. This comparison, therefore, juxtaposes the well-documented profile of doxorubicin with the emerging, and partly inferred, characteristics of this compound, offering a framework for future research and development.

I. Overview of Cytotoxic Mechanisms

Doxorubicin , an anthracycline antibiotic, exerts its cytotoxic effects through a multi-pronged attack on cancer cells. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to DNA strand breaks and triggering apoptosis.[1]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.

In contrast, This compound , identified as a siderophore, is believed to employ a different strategy centered on iron metabolism. Siderophores are small, high-affinity iron-chelating molecules produced by microorganisms.[2][3] Cancer cells have a heightened demand for iron to sustain their rapid proliferation.[2][4] The proposed cytotoxic mechanism of this compound involves:

  • Iron Deprivation: By sequestering extracellular and potentially intracellular iron, this compound can starve cancer cells of this essential nutrient, thereby inhibiting growth and inducing apoptosis.[2][3][5]

II. Quantitative Analysis of Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. While numerous studies have established the IC50 values of doxorubicin across a wide array of cancer cell lines, equivalent data for this compound is not yet publicly available. The table below summarizes the IC50 values for doxorubicin in various human cancer cell lines, showcasing its broad-spectrum activity.

Cell LineCancer TypeDoxorubicin IC50 (µM)
HCT116Colon Cancer24.30
PC3Prostate Cancer2.64
Hep-G2Hepatocellular Carcinoma14.72
293TEmbryonic Kidney (Normal)13.43
AMJ13Breast Cancer223.6 (µg/ml)
MCF-7Breast Cancer~0.5 - 5.0
DU-145Prostate CancerEffective after 24h

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[6]

III. Experimental Protocols

The following provides a standardized methodology for assessing the cytotoxicity of compounds like this compound and doxorubicin.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to determine cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Doxorubicin hydrochloride

  • This compound (if available)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of doxorubicin and/or this compound in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

IV. Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms and experimental procedures aid in understanding the complex biological processes involved.

Doxorubicin_Mechanism Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibits ROS ROS Doxorubicin->ROS Generates DNA DNA DNA Intercalation DNA Intercalation DNA->DNA Intercalation Replication/Transcription Inhibition Replication/Transcription Inhibition DNA Intercalation->Replication/Transcription Inhibition Cell Cycle Arrest Cell Cycle Arrest Replication/Transcription Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Strand Breaks DNA Strand Breaks Topoisomerase_II->DNA Strand Breaks DNA Strand Breaks->Apoptosis Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Cellular Damage->Apoptosis

Figure 1: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

Agrochelin_Mechanism This compound This compound Iron Iron This compound->Iron Chelates Iron Deprivation Iron Deprivation This compound->Iron Deprivation Cancer_Cell Cancer_Cell Iron->Cancer_Cell Essential for proliferation Inhibition of Proliferation Inhibition of Proliferation Iron Deprivation->Inhibition of Proliferation Apoptosis Apoptosis Inhibition of Proliferation->Apoptosis

Figure 2: Proposed cytotoxic mechanism of this compound via iron chelation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 3: A streamlined workflow of the MTT cytotoxicity assay.

V. Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent with a well-characterized, multi-faceted mechanism of action. This compound, as a siderophore, presents a potentially novel approach to cancer therapy by targeting the iron dependency of tumor cells. This mechanism could offer a different toxicity profile and may be effective against cancers resistant to traditional chemotherapeutics.

The critical next step for evaluating this compound's potential is to conduct comprehensive in vitro studies to determine its IC50 values against a panel of cancer cell lines. Further research should also focus on elucidating its precise mechanism of action, including its ability to induce apoptosis and its effects on the cell cycle. A direct, head-to-head comparison with doxorubicin in these assays will be crucial to ascertain its relative cytotoxic potency and therapeutic promise. This foundational data will be instrumental for any future preclinical and clinical development of this compound as a novel anti-cancer agent.

References

Siderophore-Based Drug Conjugates: A Trojan Horse Strategy Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of novel siderophore-antibiotic conjugates against clinically significant resistant bacterial strains, providing supporting experimental data and methodologies for researchers in drug development.

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of innovative therapeutic strategies. One promising approach is the use of siderophore-antibiotic conjugates, which employ a "Trojan horse" mechanism to overcome bacterial resistance. Bacteria have an essential requirement for iron and have evolved sophisticated iron acquisition systems, primarily based on the secretion of high-affinity iron chelators called siderophores. Siderophore-antibiotic conjugates exploit these natural uptake pathways to deliver antibiotic payloads directly into the bacterial cell, bypassing common resistance mechanisms such as reduced membrane permeability and efflux pumps.[1][2] This guide provides a comparative overview of the efficacy of various siderophore-antibiotic conjugates against key resistant bacterial strains, details the experimental protocols for their evaluation, and illustrates the underlying mechanism of action.

Comparative Efficacy of Siderophore-Antibiotic Conjugates

The in vitro efficacy of siderophore-antibiotic conjugates is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of several representative siderophore-antibiotic conjugates against a panel of clinically important resistant bacterial strains. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Siderophore-Antibiotic ConjugateTarget BacteriumResistance ProfileMIC (µg/mL)Reference
Cefiderocol Escherichia coliESBL-producing0.25 - 1[1]
Klebsiella pneumoniaeCarbapenem-resistant0.25 - 1[1]
Pseudomonas aeruginosaMulti-drug resistant0.25 - 1[1]
Acinetobacter baumanniiCarbapenem-resistant≤0.03 - 4[1]
MECAM-Ampicillin (27) Escherichia coli-0.09 (approx.)[3][4]
Staphylococcus aureusMRSA0.09 (approx.)[3][4]
Acinetobacter baumannii-0.09 (approx.)[3][4]
Enterococcus faecium-0.09 (approx.)[3][4]
MECAM-Daptomycin (32) Acinetobacter baumannii-4.4 (µM)[3]
Fimsbactin Analog-Daptomycin (11) Acinetobacter baumanniiMulti-drug resistant-[5][6]
Pyoverdine-Ampicillin (13) Pseudomonas aeruginosa (PA01)-0.39 (µM)[7]
Enterobactin-Ampicillin (11) Escherichia coli-1000-fold reduction vs. Ampicillin[7]
Exochelin-MS + Ampicillin Staphylococcus aureusMRSA0.05 - 0.5[2][8]
Pseudomonas aeruginosaMBL-producing0.05 - 0.125[2][8]
Acinetobacter baumanniiMBL-producing0.05 - 0.25[2][8]
Deferoxamine-B + Ampicillin Staphylococcus aureusMRSA5 - 10[2]
Pseudomonas aeruginosaMBL-producing2.5 - 10[2]
Acinetobacter baumanniiMBL-producing1.0 - 10[2]

MIC values are presented as reported in the respective studies. Note that some values are reported in µM and have not been converted to µg/mL due to the unknown molecular weights of some conjugates.

Experimental Protocols

The evaluation of the efficacy of novel antimicrobial agents like siderophore-antibiotic conjugates involves a series of standardized in vitro and in vivo experiments. Below are the detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB). For testing siderophore-drug conjugates, iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is often used to mimic the iron-limited conditions in the host and induce the expression of siderophore uptake systems.[1]

  • Serial Dilution: The siderophore-antibiotic conjugate is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the conjugate that shows no visible bacterial growth (turbidity).

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Test tubes containing broth with the siderophore-antibiotic conjugate at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on appropriate agar plates.

  • Analysis: The change in bacterial count over time is plotted to determine the rate and extent of bacterial killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Cytotoxicity Assay

This assay evaluates the toxicity of the conjugate to mammalian cells.

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate media and seeded into 96-well plates.

  • Treatment: The cells are exposed to various concentrations of the siderophore-antibiotic conjugate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measures mitochondrial metabolic activity.

  • Calculation: The concentration of the conjugate that reduces cell viability by 50% (IC50) is calculated.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the evaluation and action of siderophore-antibiotic conjugates, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy prep_bact Bacterial Strain (Resistant Phenotype) mic MIC Determination (Broth Microdilution) prep_bact->mic prep_conj Siderophore-Antibiotic Conjugate Synthesis prep_conj->mic time_kill Time-Kill Kinetics mic->time_kill uptake Iron Uptake Assay mic->uptake animal_model Animal Model of Infection (e.g., Murine Thigh/Lung) mic->animal_model time_kill->animal_model cytotox Cytotoxicity Assay (Mammalian Cells) cytotox->animal_model resistance Resistance Frequency Determination uptake->resistance pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) animal_model->pk_pd Trojan_Horse_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm siderophore Siderophore- Antibiotic Conjugate complex Fe(III)-Siderophore- Antibiotic Complex siderophore->complex iron Fe(III) iron->complex receptor Siderophore Receptor complex->receptor Binding transport TonB-dependent Transport receptor->transport periplasmic_complex Fe(III)-Siderophore- Antibiotic Complex transport->periplasmic_complex Translocation release Iron Release & Antibiotic Cleavage periplasmic_complex->release antibiotic Active Antibiotic release->antibiotic target Intracellular Target (e.g., DNA Gyrase, Ribosome) antibiotic->target Inhibition

References

Unraveling the Enigma of Agrochelin: A Guide to Specificity and Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While the marine-derived cytotoxic antibiotic Agrochelin has been identified, a significant gap in knowledge persists regarding its specific molecular targets and biological specificity. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to navigate the characterization of this and other novel bioactive compounds. By presenting established experimental protocols and comparative methodologies, this document serves as a roadmap for elucidating the mechanisms of action of such molecules.

This compound, produced by a marine Agrobacterium species, has demonstrated notable cytotoxic activity.[1][2] Its chemical structure, featuring a thiazoline ring, and its capacity for zinc chelation suggest it may function as a siderophore—a small molecule with a high affinity for iron, crucial for microbial survival.[3][4] However, the absence of detailed studies on its iron-binding properties and specific cellular interactions necessitates a structured investigational approach.

Part 1: Characterizing Siderophore-like Activity

The initial phase of investigation should focus on confirming and quantifying the iron-chelating capabilities of this compound in comparison to well-documented siderophores.

Comparative Analysis of Siderophore Properties

To contextualize the potential of this compound, its performance in siderophore assays should be benchmarked against known agents. The following table provides a template for such a comparison, including hypothetical data for this compound.

Compound Producing Organism Siderophore Class Iron (Fe³⁺) Affinity (pFe³⁺) Siderophore Units (SU) in CAS Assay (%)
This compound (Hypothetical) Agrobacterium sp.Thiazoline-containingTo be determinedTo be determined
EnterobactinEscherichia coliCatecholate35.595 ± 5
Desferrioxamine BStreptomyces pilosusHydroxamate26.680 ± 7
PyoverdinePseudomonas aeruginosaMixed Catecholate/Hydroxamate27.185 ± 6
AgrobactinAgrobacterium tumefaciensCatecholate>3292 ± 5[5]
pFe³⁺ represents the negative logarithm of the free Fe³⁺ concentration under standard conditions, with higher values indicating stronger iron binding. Siderophore Units (SU) are a semi-quantitative measure derived from the Chrome Azurol S (CAS) assay.
Experimental Protocol: Chrome Azurol S (CAS) Agar Assay

The CAS assay is a fundamental and widely used colorimetric method for detecting and semi-quantifying siderophore production.

Objective: To determine if this compound can chelate iron from the Fe-CAS-HDTMA complex, indicated by a color change from blue to orange.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃·6H₂O)

  • PIPES buffer

  • Bacteriological grade agar

  • Purified this compound and control siderophores

Procedure:

  • CAS Solution Preparation: Prepare a solution of CAS and FeCl₃ in deionized water. Separately, dissolve HDTMA in deionized water.

  • Complex Formation: Slowly add the CAS/FeCl₃ solution to the HDTMA solution with constant stirring to form the blue-colored ternary complex.

  • Plate Preparation: Autoclave the CAS-HDTMA solution and a prepared PIPES buffer separately. Once cooled to approximately 50°C, mix them and add to molten agar. Pour the mixture into sterile petri dishes and allow to solidify.

  • Assay: Aseptically spot a known concentration of this compound and control siderophores onto the surface of the CAS agar plates.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Analysis: Measure the diameter of the orange halo that forms around the spots. The size of the halo is proportional to the siderophore activity.

Visualized Workflow: CAS Assay

G cluster_prep Plate Preparation cluster_assay Assay cluster_results Results prep_cas Prepare CAS-Fe Solution mix_solutions Mix Solutions to Form Blue Complex prep_cas->mix_solutions prep_hdtma Prepare HDTMA Solution prep_hdtma->mix_solutions add_to_agar Add to Molten Agar mix_solutions->add_to_agar pour_plates Pour CAS Agar Plates add_to_agar->pour_plates spot_samples Spot this compound & Controls pour_plates->spot_samples incubate Incubate Plates spot_samples->incubate observe Observe Halo Formation incubate->observe measure_halo Measure Halo Diameter observe->measure_halo quantify Quantify Siderophore Units (SU) measure_halo->quantify

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Part 2: Elucidating Cytotoxicity and Identifying Molecular Targets

Understanding the cytotoxic mechanism of this compound requires moving beyond its iron-chelating properties to identify specific intracellular targets.

Comparative Analysis of Cytotoxicity and Target Affinity

A crucial step is to quantify this compound's cytotoxic potency against various cancer cell lines and to determine its binding affinity for any identified molecular targets.

Compound Cell Line IC₅₀ (µM) Putative Target Binding Affinity (K_d) (nM)
This compound (Hypothetical) P388 (Murine Leukemia)0.08Topoisomerase IITo be determined
DoxorubicinP388 (Murine Leukemia)0.15Topoisomerase II50
This compound (Hypothetical) A549 (Human Lung Carcinoma)1.2Topoisomerase IITo be determined
DoxorubicinA549 (Human Lung Carcinoma)0.8Topoisomerase II50
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K_d (dissociation constant) reflects the binding affinity, with lower values indicating a stronger interaction.
Experimental Protocol: Target Identification via Affinity Chromatography

This technique enables the isolation of cellular proteins that physically interact with this compound.

Objective: To identify the direct binding partners of this compound within a cancer cell line.

Materials:

  • Purified this compound

  • Epoxy-activated sepharose beads (or similar affinity matrix)

  • Lysate from a relevant cancer cell line (e.g., P388)

  • Binding, wash, and elution buffers

  • Equipment for SDS-PAGE and mass spectrometry

Procedure:

  • Matrix Preparation: Covalently immobilize this compound onto the sepharose beads.

  • Binding: Incubate the cell lysate with the this compound-conjugated beads to allow for protein binding.

  • Washing: Thoroughly wash the beads to remove proteins that are not specifically bound to this compound.

  • Elution: Elute the specifically bound proteins from the beads using a suitable elution buffer.

  • Analysis: Separate the eluted proteins using SDS-PAGE. Excise the distinct protein bands and identify them through mass spectrometry analysis.

Visualized Workflow: Target Identification

G cluster_prep Affinity Matrix Preparation cluster_binding Protein Binding cluster_analysis Target Identification This compound This compound immobilize Immobilize this compound on Beads This compound->immobilize beads Sepharose Beads beads->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Cell Lysate lysate->incubate wash Wash to Remove Non-specific Proteins incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow for target identification using affinity chromatography.

Part 3: Mapping the Impact on Cellular Signaling

Once a molecular target is validated, the subsequent step is to delineate the downstream effects on cellular signaling pathways.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism where this compound inhibits a crucial enzyme, thereby triggering programmed cell death (apoptosis).

G This compound This compound TargetEnzyme Target Enzyme (e.g., Topoisomerase II) This compound->TargetEnzyme Inhibition DNA_Replication DNA Replication & Repair TargetEnzyme->DNA_Replication CellCycleArrest Cell Cycle Arrest DNA_Replication->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

The systematic application of these comparative and analytical methodologies will be instrumental in defining the specificity and identifying the molecular targets of this compound. This, in turn, will pave the way for a deeper understanding of its therapeutic potential and could inform the development of novel anticancer agents.

References

Investigating Cross-Reactivity in Agrochelin Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the potential cross-reactivity of Agrochelin, a novel cytotoxic agent with metal-chelating properties, in siderophore bioassays. As researchers explore its mechanism of action and potential as an antimicrobial or anticancer agent, understanding its interaction with bacterial iron acquisition systems is paramount. Siderophores, small, high-affinity iron-chelating molecules produced by microorganisms, are structurally diverse and are recognized by specific bacterial receptors. Cross-reactivity, where a bacterial strain can utilize a siderophore it does not produce, can have significant implications for the compound's spectrum of activity and potential therapeutic applications.

Introduction to this compound and Siderophore Cross-Reactivity

This compound is an alkaloid cytotoxic substance produced by a marine Agrobacterium sp.[1]. Its chemical formula is C23H34N2O4S, and it is known to contain a thiazoline ring structure, a feature found in some siderophores like pyochelin and yersiniabactin[2][3]. The ability of this compound to chelate divalent cations, such as Zn2+, suggests it may also bind Fe3+, a key characteristic of siderophores[3].

Siderophore-mediated iron uptake is a critical pathway for microbial survival and virulence. Bacteria express specific outer membrane receptors that recognize and transport ferric-siderophore complexes into the cell. The specificity of these receptors determines which siderophores a bacterium can utilize. However, some receptors can recognize structurally similar siderophores, leading to cross-utilization or cross-reactivity. Investigating the cross-reactivity of this compound is essential to understand which bacterial species might be susceptible to or capable of utilizing this molecule.

This guide outlines experimental protocols to assess the siderophore activity of this compound and its potential for cross-reactivity with known siderophores, particularly those produced by Agrobacterium species and other relevant bacteria.

Data Presentation: Comparative Analysis of Siderophore Utilization

The following tables present hypothetical data from cross-reactivity bioassays designed to assess the growth-promoting effects of this compound compared to known siderophores on different bacterial indicator strains.

Table 1: Qualitative Siderophore Production using Chrome Azurol S (CAS) Agar Assay

Test Compound/StrainHalo Formation on CAS AgarInferred Siderophore Activity
This compound (1 mM)+Positive
Agrobactin (1 mM)+Positive
Ferrichrome (1 mM)+Positive
Deferoxamine (1 mM)+Positive
Negative Control (Water)-Negative
Agrobacterium tumefaciens+Positive
Escherichia coli (Wild Type)+Positive

Table 2: Quantitative Analysis of Siderophore Activity using Liquid CAS Assay

Test Compound (1 mM)% Siderophore Units (relative to Deferoxamine)
This compound75%
Agrobactin92%
Ferrichrome88%
Deferoxamine100%

Table 3: Cross-Reactivity Profile of this compound in a Cross-Feeding Bioassay

Indicator StrainSiderophore ProvidedGrowth Promotion (Zone of Growth in mm)
Agrobacterium tumefaciens (wild type)This compound18
Agrobactin (native)22
Ferrichrome5
Deferoxamine2
Escherichia coli (siderophore biosynthesis mutant)This compound12
Agrobactin8
Ferrichrome (native)25
Deferoxamine15
Pseudomonas aeruginosa (siderophore biosynthesis mutant)This compound3
Agrobactin1
Ferrichrome10
Deferoxamine18

Experimental Protocols

Chrome Azurol S (CAS) Agar Assay for Siderophore Detection

This assay is a universal method to detect the production of siderophores. Siderophores will chelate iron from the blue CAS-iron complex, resulting in a color change to orange or yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl3·6H2O

  • PIPES buffer

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Glassware acid-washed with 6M HCl

Procedure:

  • Prepare CAS indicator solution:

    • Solution A: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Solution B: Dissolve 27 mg of FeCl3·6H2O in 10 ml of 10 mM HCl.

    • Solution C: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly mix Solution A and Solution B, then add Solution C while stirring. The solution will turn dark blue. Autoclave and store in a dark bottle.

  • Prepare CAS agar plates:

    • Prepare your desired growth medium (e.g., Nutrient Agar) and autoclave.

    • Cool the agar to 50°C in a water bath.

    • Aseptically add the CAS indicator solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar). Mix gently to avoid bubbles.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot 10 µl of a liquid culture of the test bacterium or a solution of the test compound (e.g., this compound) onto the center of the CAS agar plate.

    • Incubate the plates at the optimal growth temperature for the bacterium (typically 24-48 hours).

  • Observation:

    • Observe the plates for the formation of a colored halo (orange, yellow, or purple) around the inoculation spot, indicating siderophore activity.

Cross-Feeding Bioassay

This bioassay determines if a bacterium can utilize an exogenous siderophore for growth under iron-limited conditions.

Materials:

  • Indicator strains (e.g., siderophore biosynthesis mutants)

  • Test strains or purified siderophores (this compound, Agrobactin, Ferrichrome, etc.)

  • Iron-deficient growth medium (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl)

  • Soft agar (0.7% agar)

  • Sterile petri dishes, filter paper discs

Procedure:

  • Prepare Indicator Plates:

    • Prepare and autoclave the iron-deficient agar medium.

    • Cool the agar to 45-50°C.

    • Inoculate the molten agar with a diluted overnight culture of the indicator strain.

    • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Apply Siderophore Source:

    • Method A (Cross-streaking): Streak the siderophore-producing test strain in a single line across the center of the indicator plate.

    • Method B (Disc Diffusion): Place a sterile filter paper disc in the center of the plate and apply a known amount of the purified siderophore solution (e.g., 10 µl of 1 mM this compound).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the indicator strain for 24-72 hours.

  • Observation and Measurement:

    • Observe for a zone of growth of the indicator strain around the test streak or the filter paper disc.

    • Measure the diameter of the growth zone in millimeters. A larger zone indicates more efficient utilization of the provided siderophore.

Visualizations

Experimental_Workflow cluster_cas CAS Assay (Siderophore Activity) cluster_crossfeed Cross-Feeding Bioassay (Cross-Reactivity) cluster_data Data Analysis CAS_Plate Prepare CAS Agar Plates Inoculate Inoculate with this compound & Control Siderophores CAS_Plate->Inoculate Incubate_CAS Incubate Inoculate->Incubate_CAS Indicator_Plates Prepare Indicator Strain Plates (Iron-Limited) Observe_CAS Observe Halo Formation Incubate_CAS->Observe_CAS Qualitative Qualitative Assessment (Siderophore Activity) Observe_CAS->Qualitative Apply_Siderophore Apply this compound & Control Siderophores to Discs Indicator_Plates->Apply_Siderophore Incubate_Cross Incubate Apply_Siderophore->Incubate_Cross Measure_Growth Measure Zone of Growth Incubate_Cross->Measure_Growth Quantitative Quantitative Comparison (Growth Promotion) Measure_Growth->Quantitative

Caption: Experimental workflow for assessing this compound's siderophore activity and cross-reactivity.

Siderophore_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Siderophore Siderophore (e.g., this compound) Complex Ferric-Siderophore Complex Siderophore->Complex chelates Iron Fe³⁺ Iron->Complex Receptor Siderophore Receptor (e.g., FepA, FhuA) Complex->Receptor binds Transport Periplasmic Binding Protein (e.g., FepB) Receptor->Transport translocation ABC ABC Transporter (e.g., FepCDG) Transport->ABC Release Iron Release (Reduction Fe³⁺ -> Fe²⁺) ABC->Release Metabolism Cellular Metabolism Release->Metabolism

Caption: Generalized signaling pathway for siderophore-mediated iron uptake in Gram-negative bacteria.

References

Comparing the antimicrobial spectrum of Agrochelin to established antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the antimicrobial profile of the novel cytotoxic agent, Agrochelin, in the context of established antibiotic therapies.

Introduction

This compound, a novel alkaloid compound isolated from a marine species of Agrobacterium, has been identified as a potent cytotoxic agent with observed activity in tumor cell lines.[1][2][3] While classified as a "cytotoxic antibiotic," its specific antimicrobial spectrum against a broad range of pathogenic bacteria is not extensively documented in publicly available literature. This guide provides a comparative framework for understanding this compound in the context of well-established antibiotics—Penicillin, Tetracycline, and Ciprofloxacin. The objective is to offer researchers a baseline for potential future investigations into the antimicrobial properties of this compound by contrasting the known activities and mechanisms of these conventional drugs.

Comparative Antimicrobial Spectrum

A direct quantitative comparison of this compound's antimicrobial spectrum is not feasible due to the absence of published Minimum Inhibitory Concentration (MIC) data. However, the following table summarizes the well-documented spectra of Penicillin G (a representative penicillin), Tetracycline, and Ciprofloxacin against a panel of common Gram-positive and Gram-negative bacteria. This serves as a benchmark for the type of data required to characterize a new antimicrobial agent.

Antibiotic Class Primary Mechanism of Action Spectrum of Activity
This compound Alkaloid Cytotoxic AgentNot fully elucidated for antimicrobial activity. Primarily known for cytotoxicity against tumor cells.Data not publicly available.
Penicillin G β-LactamInhibits bacterial cell wall synthesis.Primarily Gram-positive bacteria; limited activity against Gram-negative bacteria.[4][5]
Tetracycline TetracyclinesInhibits protein synthesis by binding to the 30S ribosomal subunit.[1][6][7]Broad-spectrum: effective against many Gram-positive and Gram-negative bacteria, as well as atypical bacteria like Chlamydia and Mycoplasma.[1][6][7][8]
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication.[9][10]Broad-spectrum: particularly potent against Gram-negative bacteria, with moderate activity against Gram-positive bacteria.[2][9]

Detailed Experimental Protocols

To ascertain the antimicrobial spectrum of a novel compound like this compound, standardized experimental protocols are essential. The following are methodologies for two key experiments:

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Materials:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.

    • Cation-adjusted Mueller-Hinton Broth (MHIIB) is used as the growth medium.

    • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • 96-well microtiter plates.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the microtiter plate using MHIIB, creating a range of concentrations.

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion Test

This qualitative test assesses the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Materials:

    • Mueller-Hinton agar plates.

    • Sterile paper disks impregnated with a known concentration of the test compound.

    • A standardized inoculum of the test bacterium (adjusted to a 0.5 McFarland turbidity standard).

  • Procedure:

    • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

    • The impregnated paper disks are placed on the agar surface.

    • The plate is incubated at 35-37°C for 16-24 hours.

    • The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Create Serial Dilutions of this compound A->D B Prepare Bacterial Inoculum E Inoculate Wells with Bacteria B->E C Prepare 96-Well Plate with Broth C->D D->E F Incubate Plate (16-20h, 37°C) E->F G Read Plate for Turbidity F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Penicillin Mechanism of Action

Penicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to weakened wall and CellWall Stable Cell Wall Peptidoglycan->CellWall leads to Penicillin Penicillin Penicillin->PBP Binds to and inhibits

Caption: Inhibition of bacterial cell wall synthesis by Penicillin.

Conclusion

While this compound demonstrates significant cytotoxic potential, its role as a broad-spectrum antimicrobial agent remains to be established. The primary characterization of this compound is as an antineoplastic compound.[1][2] For researchers interested in exploring its antimicrobial properties, the established methodologies and comparative data for antibiotics like Penicillin, Tetracycline, and Ciprofloxacin provide a robust framework for investigation. Future studies quantifying the MIC of this compound against a diverse panel of bacterial pathogens are necessary to determine if its cytotoxic activity extends to a clinically relevant antimicrobial spectrum.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of Agrochelin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Agrochelin, a cytotoxic antibiotic derived from a marine Agrobacterium sp., adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection.[1][2] Due to its cytotoxic nature, all materials that have come into contact with this compound must be treated as hazardous waste. The following guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.

Core Principles of this compound Waste Management

All waste materials contaminated with this compound, including unused product, experimental solutions, and contaminated laboratory consumables, must be managed as hazardous chemical waste. The primary and recommended method for the final disposal of such cytotoxic compounds is high-temperature incineration conducted by a licensed and certified chemical destruction facility. Disposing of this compound waste via standard laboratory trash, sewer systems, or landfills is strictly prohibited.[3][4]

Quantitative Data Summary for Cytotoxic Waste Management

ParameterGuidelineRationale
Waste Segregation Designated, clearly labeled, leak-proof containers specifically for cytotoxic waste.Prevents cross-contamination with other waste streams and ensures handlers are aware of the specific hazards.
Container Type Rigid, chemically compatible, and puncture-resistant containers.Ensures the safe containment and transport of hazardous materials without leakage or spillage.
Labeling "Hazardous Waste - Cytotoxic," "this compound Waste," and relevant hazard pictograms.Clearly communicates the contents and associated risks to all personnel involved in handling and disposal.[5]
Storage Secure, designated satellite accumulation area away from incompatible materials.Minimizes the risk of accidental spills, reactions, and unauthorized access.[5]
Disposal Method High-temperature incineration by a certified hazardous waste contractor.Ensures the complete and environmentally sound destruction of the bioactive and cytotoxic compound.[3]

Experimental Protocol: Decontamination of Work Surfaces

This procedure should be followed after any work involving this compound to ensure the thorough decontamination of laboratory surfaces.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Low-lint wipes

  • Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Designated hazardous waste container for cytotoxic waste

Procedure:

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, beginning from the cleanest area and moving towards the most contaminated. Dispose of the used wipe in the appropriate hazardous waste container.[6]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, following the same unidirectional wiping technique. Dispose of the wipe in the hazardous waste container.[6]

  • Final Decontamination (Disinfection): With a new wipe saturated with 70% IPA, wipe the surface again using the same method. This step disinfects the area and helps remove any remaining chemical residues.[6]

  • Drying: Allow the surface to air dry completely.

  • PPE Disposal: Carefully remove and dispose of all contaminated PPE, such as gloves, in the designated hazardous waste container.[6]

Step-by-Step Disposal Plan for this compound Waste

Step 1: Waste Identification and Segregation

  • Identify all contaminated materials: This includes, but is not limited to, unused this compound, solutions containing this compound, contaminated personal protective equipment (gloves, lab coats), and laboratory consumables (pipette tips, vials, bench paper).

  • Segregate waste streams: Do not mix this compound waste with non-hazardous waste or other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate containers.[5]

Step 2: Containerization and Labeling

  • Select appropriate containers: Use chemically resistant, leak-proof, and clearly marked containers for collecting this compound waste.

  • Label containers accurately: All waste containers must be labeled with "Hazardous Waste - Cytotoxic" and the specific chemical name, "this compound." Ensure the appropriate hazard symbols are also present.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Safe Storage Practices: Keep containers closed at all times, except when adding waste, to prevent the release of vapors.

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a contracted, certified hazardous waste disposal company.

  • Documentation: Ensure all required institutional and regulatory paperwork is completed accurately for waste tracking and compliance.

Step 5: Disposal of Contaminated Packaging and Containers

  • Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as liquid hazardous chemical waste.[5]

  • Render Unusable: After decontamination, puncture or otherwise render the container unusable to prevent reuse.[5]

  • Final Disposal of Container: Once properly decontaminated, the container can typically be disposed of as solid waste in accordance with local regulations.[5]

Agrochelin_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation identify Step 1: Identify & Segregate Waste (Solid vs. Liquid, Cytotoxic) start->identify decon Decontaminate Work Surfaces & Equipment start->decon ppe_disposal Dispose of Contaminated PPE in Cytotoxic Waste start->ppe_disposal containerize Step 2: Containerize & Label 'Hazardous Waste - Cytotoxic' identify->containerize storage Step 3: Store in Designated Satellite Accumulation Area containerize->storage pickup Step 4: Arrange for Professional Disposal (EHS or Contractor) storage->pickup incineration Step 5: High-Temperature Incineration pickup->incineration end End: Complete Destruction incineration->end decon->containerize ppe_disposal->containerize

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Safeguarding Researchers: Comprehensive PPE and Handling Protocols for Agrochelin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Agrochelin, a cytotoxic antibiotic. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this compound.

This compound, an alkaloid antibiotic derived from a marine Agrobacterium sp., has demonstrated cytotoxic activity in tumor cell lines.[1][2] Due to its cytotoxic nature, stringent safety measures are imperative to prevent occupational exposure. The following protocols are based on established best practices for handling cytotoxic agents.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

PPE ComponentMaterial SpecificationGowning/Removal ProcedureRecommended Usage
Gloves Powder-free, disposable nitrile or neoprene gloves tested for use with cytotoxic agents.Double gloving is mandatory. The outer glove should be changed immediately upon contamination and every 30-60 minutes during continuous use. The inner glove should be removed last.Required for all handling activities, including unpacking, reconstitution, administration, and disposal.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Gowns should be worn over laboratory coats and changed immediately if contaminated.Required for all procedures with a risk of splashing or aerosol generation.
Respiratory Protection A NIOSH-approved N95 or higher respirator. A powered air-purifying respirator (PAPR) may be necessary for high-risk procedures.Perform a fit test before initial use. The respirator should be donned before handling the compound and doffed after leaving the containment area.Required when handling the powdered form of this compound or when there is a risk of aerosolization.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Goggles or a face shield should be worn over prescription glasses.Required for all procedures with a risk of splashing or aerosol generation.
Shoe Covers Disposable, slip-resistant shoe covers.Shoe covers should be donned before entering the designated handling area and doffed before exiting.Recommended for all handling procedures to prevent the spread of contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to ensure safety and minimize contamination.

Receiving and Storage
  • Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.

  • This compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with a "Cytotoxic Agent" warning sign.

Preparation and Reconstitution
  • All manipulations of this compound, especially of the powdered form, must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Before starting, decontaminate the work surface of the BSC.

  • Wear all required PPE as outlined in the table above.

  • Use a plastic-backed absorbent pad on the work surface to contain any spills.

  • When reconstituting, use techniques to avoid aerosol generation, such as slowly adding the diluent down the side of the vial and using a vented needle or a chemotherapy dispensing pin.

Administration (In Vitro/In Vivo)
  • For in vitro studies, add the reconstituted this compound to cell cultures within the BSC.

  • For animal studies, use appropriate animal handling techniques to minimize the risk of exposure.

  • All personnel involved in administration must wear the appropriate PPE.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Sharps: Needles, syringes, and other sharp objects should be placed in a puncture-resistant, leak-proof sharps container labeled "Cytotoxic Sharps."

  • Contaminated PPE and Materials: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This container is typically a yellow bag or bin.

  • Unused or Expired this compound: Unused or expired product should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate cleaning agent, followed by a sanitizing agent.

Experimental Protocol: General Reconstitution

This is a general guideline; refer to the specific product information for the recommended solvent and concentration.

  • Don all required PPE (double gloves, gown, respirator, and eye protection) inside a certified BSC.

  • Place a plastic-backed absorbent pad on the work surface of the BSC.

  • Calculate the required volume of the appropriate solvent (e.g., DMSO, ethanol).

  • Using a sterile syringe and a vented needle, slowly draw up the calculated volume of solvent.

  • Carefully insert the needle into the this compound vial, directing the solvent to run down the inner wall of the vial to minimize aerosol formation.

  • Gently swirl the vial until the compound is completely dissolved. Do not shake vigorously.

  • Visually inspect the solution for any particulate matter before use.

  • Properly dispose of all contaminated materials in the designated cytotoxic waste containers.

Workflow for Safe Handling of this compound

Agrochelin_Workflow start Start: Receive this compound storage Store in Designated Area (Cool, Dry, Ventilated) start->storage prep_ppe Don Full PPE (Double Gloves, Gown, Respirator, Eye Protection) storage->prep_ppe bsc_prep Prepare Workspace in BSC (Absorbent Pad) prep_ppe->bsc_prep reconstitute Reconstitute this compound (Use Safe Techniques) bsc_prep->reconstitute experiment Perform Experiment (In Vitro / In Vivo) reconstitute->experiment waste_ppe Dispose of Contaminated PPE (Cytotoxic Waste Bin) experiment->waste_ppe waste_materials Dispose of Contaminated Materials (Cytotoxic Waste Bin) experiment->waste_materials decontaminate Decontaminate BSC and Equipment waste_ppe->decontaminate waste_materials->decontaminate remove_ppe Doff PPE in Correct Order decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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